Bromocyclopropane-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,2,2-tetradeuteriocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bromocyclopropane-d4
This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, a deuterated analogue of bromocyclopropane. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily for its utility as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies.
Core Properties of this compound
Quantitative data for this compound is summarized below. Where specific data for the deuterated compound is not available, data for the unlabeled analogue (Bromocyclopropane) is provided as a close approximation and is noted accordingly.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃HD₄Br | [1] |
| Molecular Weight | 125.00 g/mol | [1] |
| CAS Number | 1398065-55-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] (unlabeled) |
| Boiling Point | 68-70 °C | [2] (unlabeled) |
| Density | ~1.51 g/mL at 25°C | (unlabeled) |
| Refractive Index | ~1.458 (at 20°C) | (unlabeled) |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | (unlabeled) |
| Flash Point | -6 °C (closed cup) | (unlabeled) |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | Bromo(2,2,3,3-tetradeuteriocyclopropyl)cyclopropane | |
| Synonyms | Cyclopropyl-d4 bromide, Bromo(cyclopropane-d4) | |
| InChI | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | |
| SMILES | BrC1C([2H])([2H])C1([2H])[2H] |
Role in Drug Discovery and Development
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known to enhance several key properties of drug candidates. The introduction of a cyclopropyl ring can:
-
Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhance Potency: The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.
-
Improve Pharmacokinetic Profile: By blocking metabolic hotspots, the cyclopropyl group can reduce plasma clearance and increase the half-life of a drug.
-
Reduce Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended target.
This compound serves as a crucial tool in the development of drugs containing the cyclopropyl group. As a deuterated internal standard, it allows for precise quantification of the drug candidate in biological matrices, a critical step in pharmacokinetic and toxicokinetic studies.
Experimental Protocols
Proposed Synthesis of this compound
Reaction: Photocatalyzed Deutero-bromination of Cyclopropene-d2
This proposed method involves the generation of a deuterated cyclopropene intermediate followed by a photoredox-catalyzed addition of a bromine radical and a deuterium atom from D₂O.
Materials:
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Cyclopropene-d2 (can be synthesized from 1,2-dichloroethane-d4)
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N-Bromosuccinimide (NBS)
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4CzIPN (photocatalyst)
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Deuterium oxide (D₂O)
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N,N-Dimethylformamide (DMF), anhydrous
-
Blue LEDs (460 nm)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a nitrogen-filled glovebox, add cyclopropene-d2 (1.0 eq), NBS (1.2 eq), and 4CzIPN (0.01 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
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Add a 9:1 mixture of anhydrous DMF and D₂O to the flask to achieve a 0.1 M concentration of the cyclopropene.
-
Seal the flask and remove it from the glovebox.
-
Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.
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Irradiate the reaction mixture at room temperature for 24 hours.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using a hexane solvent system to yield this compound.
Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the use of this compound as an internal standard (IS) for the quantification of a hypothetical cyclopropyl-containing drug candidate in human plasma.
Materials:
-
Human plasma samples
-
This compound (as IS)
-
Drug candidate (analyte)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS (this compound) in ACN.
-
Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the IS working solution (e.g., 500 ng/mL in ACN).
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Detect the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific to the analyte and this compound (accounting for the mass difference due to deuteration).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected key features can be predicted based on the spectra of unlabeled bromocyclopropane.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features for this compound | Comparison to Unlabeled Bromocyclopropane |
| ¹H NMR | A single multiplet in the region of the methine proton (CH-Br). | The complex multiplets corresponding to the CH₂ groups will be absent. |
| ¹³C NMR | Three signals are expected, one for the carbon bearing the bromine and two for the deuterated carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling. | The chemical shifts will be very similar, but the signals for the deuterated carbons will show characteristic splitting and potentially a slight isotopic shift. |
| Mass Spec. | The molecular ion peak will be shifted to a higher m/z value (around 125) compared to the unlabeled compound (m/z ~121) due to the four deuterium atoms. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be present. | The entire mass spectrum will be shifted by +4 mass units. |
| IR Spec. | The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2900-3100 cm⁻¹). | The C-H stretching bands will be significantly reduced or absent and replaced by C-D stretching bands. |
Visualized Workflows and Relationships
Diagram 1: Proposed Synthesis Workflow
Caption: A workflow for the proposed synthesis of this compound.
Diagram 2: Analytical Workflow Using this compound as an Internal Standard
Caption: Use of this compound in a typical bioanalytical workflow.
References
An In-depth Technical Guide to Bromocyclopropane-d4: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a viable synthetic route for bromocyclopropane-d4. This deuterated analog of bromocyclopropane is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds.
Chemical Structure and Properties
This compound is a saturated monocyclic compound with the chemical formula C₃D₄HBr. The deuterium atoms are located on the cyclopropane ring, specifically at the 1, 1, 2, and 2 positions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₃D₄HBr |
| Molecular Weight | 125.00 g/mol |
| CAS Number | 1398065-55-8 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~69 °C (predicted, similar to unlabeled compound) |
| Synonyms | Cyclopropyl-d4 bromide, Bromo(perdeuterocyclopropane) |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, based on the known data for the unlabeled compound and the principles of isotopic effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~2.9 | Singlet | The single proton on the bromine-bearing carbon. The signal will be a singlet due to the absence of adjacent protons. |
| ¹³C NMR | ~30 | Triplet (due to C-D coupling) | Carbon bearing the bromine atom. |
| ~10 | Multiplet (due to C-D coupling) | Deuterated carbons of the cyclopropane ring. The signals will be complex due to C-D coupling and may be broadened. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 124/126 | Moderate | [M]⁺˙ (Molecular ion peak with ⁷⁹Br/⁸¹Br isotopes) |
| 83 | High | [C₃D₄H]⁺ (Loss of Br radical) |
| 45 | Moderate | [C₃D₄]⁺˙ (Loss of HBr) |
The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.[1][2]
Synthesis of this compound
A viable and established method for the synthesis of this compound involves the Hunsdiecker reaction of the silver salt of cyclopropane-d4-carboxylic acid.[3][4][5] The overall synthetic pathway is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopropane-d4-carboxylic acid
This multi-step synthesis starts from commercially available γ-butyrolactone-d4.
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1a: Synthesis of 4-Chlorobutyronitrile-d4
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place γ-butyrolactone-d4 (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature, followed by a catalytic amount of zinc chloride. Heat the mixture to reflux for 4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorobutyronitrile-d4.
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1b: Synthesis of Cyclopropyl-d4-cyanide
Caution: This reaction should be performed in a well-ventilated hood due to the use of sodium amide.
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a suspension of sodium amide (1.1 eq) in anhydrous toluene. Heat the suspension to 80 °C. Add 4-chlorobutyronitrile-d4 (1.0 eq) dropwise over 1 hour. Continue heating at 80 °C for an additional 2 hours. Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and distill to obtain cyclopropyl-d4-cyanide.
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1c: Hydrolysis to Cyclopropane-d4-carboxylic acid
In a round-bottom flask, combine cyclopropyl-d4-cyanide (1.0 eq) with a mixture of concentrated sulfuric acid (2.0 eq) and water (5.0 eq). Heat the mixture to reflux for 3 hours. Cool the reaction to room temperature and pour it onto crushed ice. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield cyclopropane-d4-carboxylic acid.
Step 2: Hunsdiecker Reaction for the Synthesis of this compound
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2a: Preparation of Silver Cyclopropane-d4-carboxylate
Dissolve cyclopropane-d4-carboxylic acid (1.0 eq) in a minimal amount of water and neutralize with a 1 M sodium hydroxide solution. To this solution, add a solution of silver nitrate (1.0 eq) in water. A white precipitate of silver cyclopropane-d4-carboxylate will form. Filter the precipitate, wash with water and then acetone, and dry thoroughly in a vacuum oven at 60 °C for 12 hours.
-
2b: Bromination to this compound
Caution: Bromine is highly corrosive and toxic. This reaction must be performed in a well-ventilated hood with appropriate personal protective equipment.
Suspend the dry silver cyclopropane-d4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride. Heat the suspension to reflux. Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the refluxing suspension. The reaction is typically complete when the bromine color disappears and carbon dioxide evolution ceases. Cool the reaction mixture and filter to remove the silver bromide precipitate. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. Dry the organic layer over anhydrous calcium chloride and carefully distill to obtain pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the successful completion of each step is critical for the next. The logical flow is dictated by the principles of organic functional group transformations.
Caption: Logical flow of the synthetic strategy.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.
References
Physical Characteristics of Deuterated Bromocyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to a more favorable pharmacokinetic profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen bond. Bromocyclopropane and its deuterated isotopologues are important building blocks in organic synthesis, utilized in the construction of a variety of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of the physical characteristics of deuterated bromocyclopropane, alongside experimental protocols and synthetic pathways. While specific experimental data for deuterated bromocyclopropane is scarce in publicly available literature, this guide compiles known data for the non-deuterated analogue and discusses the expected effects of deuteration.
Physical and Chemical Properties
The physical properties of bromocyclopropane are well-documented. Deuteration is expected to have a minor but measurable impact on these properties. For instance, deuterated compounds often exhibit slightly higher boiling points and densities compared to their non-deuterated counterparts.
Table 1: Physical and Chemical Properties of Bromocyclopropane
| Property | Value | Reference |
| Molecular Formula | C₃H₅Br | [1][2] |
| Molecular Weight | 120.98 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 69 °C (at 760 mmHg) | [2] |
| Density | 1.51 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.458 | |
| Flash Point | -6 °C | |
| Solubility | Insoluble in water; Soluble in chloroform and methanol |
Expected Effects of Deuteration on Physical Properties:
-
Boiling Point: The boiling point of deuterated bromocyclopropane is expected to be slightly higher than that of bromocyclopropane. This is due to the increased molecular weight and subtle changes in intermolecular forces.
-
Density: The density of deuterated bromocyclopropane is expected to be slightly higher than that of the non-deuterated compound due to the increased mass of deuterium compared to protium.
-
Refractive Index: The effect of deuteration on the refractive index is generally small but may result in a slight increase.
-
Chromatographic Retention Time: In reversed-phase chromatography, deuterated compounds sometimes exhibit slightly shorter retention times than their non-deuterated analogs.
Synthesis of Deuterated Bromocyclopropane
A common route for the synthesis of bromocyclopropane is the Hunsdiecker reaction, which involves the reaction of silver cyclopropanecarboxylate with bromine. To synthesize a deuterated version of bromocyclopropane, such as bromocyclopropane-d4 (where the four hydrogens on the cyclopropane ring are replaced by deuterium), one would need to start with the corresponding deuterated cyclopropanecarboxylic acid.
The synthesis of deuterated cyclopropanecarboxylic acid can be achieved through various methods, often involving the use of deuterated starting materials. For example, a synthetic pathway could involve the deuteration of a suitable precursor followed by cyclization and subsequent conversion to the carboxylic acid.
Proposed Synthetic Pathway for this compound
A plausible synthetic pathway for this compound is outlined below. This pathway involves the synthesis of deuterated cyclopropanecarboxylic acid followed by a Hunsdiecker reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
1. General Procedure for the Synthesis of Cyclopropanecarboxylic Acid (Non-deuterated)
This procedure, adapted from Organic Syntheses, describes the synthesis of the non-deuterated acid, which would be modified by using deuterated starting materials to produce the deuterated analogue.
-
Materials: 1,3-bromochloropropane, potassium cyanide, ethanol, water, sulfuric acid, ether, Drierite.
-
Procedure:
-
A mixture of 1,3-bromochloropropane, potassium cyanide, and water is heated and stirred.
-
Ethanol is added, and the mixture is refluxed.
-
After cooling and dilution with water, the oily layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are dried and the solvent is removed.
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The resulting γ-chlorobutyronitrile is hydrolyzed using a sodium hydroxide solution.
-
The solution is cooled and acidified with sulfuric acid.
-
The crude cyclopropanecarboxylic acid is separated, and the aqueous solution is extracted with ether.
-
The combined product and extracts are dried, and the solvent is removed.
-
The final product is purified by distillation under reduced pressure.
-
2. General Procedure for the Hunsdiecker Reaction to form Bromocyclopropane (Non-deuterated)
This procedure is based on the established Hunsdiecker reaction.
-
Materials: Cyclopropanecarboxylic acid, red mercuric oxide, 1,1,2,2-tetrachloroethane, bromine.
-
Procedure:
-
A suspension of red mercuric oxide in 1,1,2,2-tetrachloroethane is prepared in a three-necked flask.
-
A solution of bromine and cyclopropanecarboxylic acid in tetrachloroethane is added dropwise to the stirred suspension while maintaining the temperature at 30–35 °C.
-
The mixture is stirred until the evolution of carbon dioxide ceases.
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The reaction mixture is filtered to remove mercuric bromide.
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The filtrate is washed, dried, and distilled to yield bromocyclopropane.
-
To synthesize this compound, cyclopropanecarboxylic acid-d4 would be used as the starting material in this procedure.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of deuterated bromocyclopropane. The following sections describe the expected spectroscopic characteristics.
Table 2: Spectroscopic Data for Bromocyclopropane
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the methine proton and the methylene protons of the cyclopropyl ring. | |
| ¹³C NMR | Two signals corresponding to the methine carbon (bonded to bromine) and the methylene carbons. | |
| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-Br stretching. | |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern. |
Expected Spectroscopic Changes upon Deuteration (this compound)
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¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the cyclopropyl protons would be absent. A residual signal may be observed depending on the isotopic purity.
-
¹³C NMR: The ¹³C NMR spectrum of this compound would show signals for the cyclopropyl carbons. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
-
IR Spectroscopy: The C-H stretching and bending vibrations would be replaced by C-D stretching and bending vibrations, which occur at lower frequencies (wavenumbers). This shift is a direct consequence of the heavier mass of deuterium.
-
Mass Spectrometry: The molecular ion peak for this compound would be observed at a higher m/z value compared to the non-deuterated compound, reflecting the increase in molecular weight due to the four deuterium atoms. The molecular weight of C₃HD₄Br would be approximately 125.00 g/mol .
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated bromocyclopropane.
Caption: A typical experimental workflow for the synthesis and characterization of deuterated bromocyclopropane.
Conclusion
This technical guide has summarized the available information on the physical characteristics of deuterated bromocyclopropane. While specific experimental data for the deuterated compound is limited, by combining the known properties of bromocyclopropane with the general principles of isotope effects, a comprehensive profile can be established. The provided synthetic strategies and experimental protocols offer a foundation for the preparation and characterization of these valuable deuterated building blocks. For researchers in drug development, the use of deuterated bromocyclopropane can open new avenues for creating more effective and safer therapeutics by modulating metabolic pathways. Further experimental investigation into the precise physical properties of various deuterated isotopologues of bromocyclopropane is warranted to expand their application in medicinal chemistry and materials science.
References
Stability and Storage of Bromocyclopropane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromocyclopropane-d4. Given the increasing use of deuterated compounds in pharmaceutical development to enhance metabolic stability, understanding the intrinsic stability of these labeled molecules is critical for ensuring their quality and integrity throughout the research and development process. This document summarizes available data, outlines potential degradation pathways, and provides general protocols for stability assessment.
Summary of Storage and Stability
Proper handling and storage are paramount to maintaining the purity and isotopic enrichment of this compound. The available information, primarily derived from its non-deuterated analog and general principles of deuterated compounds, is summarized below.
Recommended Storage Conditions
Based on supplier recommendations and the properties of the non-deuterated compound, the following storage conditions are advised for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize potential thermal degradation and isomerization. |
| Light | Protect from light (e.g., amber vial) | To prevent photolytic degradation through cleavage of the C-Br bond. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, although specific data on oxidative degradation is limited. |
| Container | Tightly sealed, appropriate container | Bromocyclopropane is a volatile and flammable liquid. |
General Stability Profile
This compound is expected to be a relatively stable compound when stored under the recommended conditions. The primary degradation pathways for the non-deuterated analog involve thermal and photolytic processes.
Photolytic Stability: Studies on the photodissociation of bromocyclopropane at 200 nm indicate that the primary photochemical event is the cleavage of the carbon-bromine (C-Br) bond. This process is rapid and leads to the formation of a cyclopropyl radical and a bromine atom. It is crucial to protect this compound from UV light to prevent such degradation.
Hydrolytic Stability: While specific data on the hydrolysis of bromocyclopropane is scarce, as a tertiary bromide, it is expected to be susceptible to hydrolysis under certain conditions, potentially following an SN1-type mechanism. The rate of hydrolysis would be influenced by pH and temperature.
Compatibility: Bromocyclopropane is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on known reactions of its non-deuterated analog.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a stability-indicating assay should be developed and validated. The following protocols are based on general ICH guidelines (Q1A/Q1B) and can be adapted for this specific compound.
General Workflow for Stability Testing
Caption: A general workflow for conducting stability studies.
Protocol 1: Thermal Stability Study
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Temperature-controlled ovens
-
Validated stability-indicating analytical method (e.g., GC-MS)
-
-
Procedure:
-
Aliquot this compound into several amber glass vials and seal tightly.
-
Place the vials in ovens set at various temperatures (e.g., 40°C, 60°C, and a control at 2-8°C).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.
-
Allow the vials to cool to room temperature.
-
Analyze the samples using the validated analytical method to quantify the amount of this compound remaining and to detect any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the degradation rate constants at each temperature.
-
If applicable, use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.
-
Protocol 2: Photostability Study (as per ICH Q1B)
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Materials:
-
This compound
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz or other UV-transparent vials
-
Light-opaque wrapping (e.g., aluminum foil) for control samples
-
Validated stability-indicating analytical method
-
-
Procedure:
-
Place an appropriate amount of this compound in a quartz vial.
-
Prepare a control sample by wrapping a similar vial with light-opaque material.
-
Expose both the sample and the control to a light source that meets ICH Q1B requirements for a specified duration.
-
After the exposure period, analyze both the exposed and control samples using the validated analytical method.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and control samples.
-
Identify and quantify any photodegradation products.
-
Determine the percentage of degradation due to light exposure.
-
Conclusion
This compound is a stable compound when stored under appropriate conditions, namely refrigeration (2-8°C) and protection from light in a tightly sealed container. The primary degradation concerns are thermal isomerization and photolytic cleavage of the C-Br bond. The inherent strength of the C-D bond, as explained by the kinetic isotope effect, may confer slightly enhanced stability to the deuterated molecule compared to its non-deuterated counterpart. For critical applications in drug development, it is highly recommended to perform tailored stability studies following established guidelines to ensure the quality and integrity of this compound.
References
An In-depth Technical Guide to Bromocyclopropane-d4: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromocyclopropane-d4, a deuterated isotopologue of bromocyclopropane, increasingly utilized in pharmaceutical research and development. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a synthetic building block for neurologically active compounds and as a tracer in metabolic studies. Detailed experimental protocols and visual diagrams are provided to support laboratory applications.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1398065-55-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₃D₄HBr | --INVALID-LINK-- |
| Molecular Weight | 125.00 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | Cyclopropyl-d4 bromide, 3-bromo-1,1,2,2-tetradeuteriocyclopropane | --INVALID-LINK-- |
| Isotopic Enrichment | Typically ≥98 atom % D | --INVALID-LINK-- |
| Appearance | Clear, colorless oil | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Methanol | --INVALID-LINK-- |
Application in Drug Discovery: Targeting Metabotropic Glutamate Receptors
This compound is a key reagent in the synthesis of deuterated substituted (carboxycyclopropyl)glycines, which are potent and selective antagonists for group II metabotropic glutamate receptors (mGluRs). These receptors, particularly mGluR2 and mGluR3, are implicated in a variety of neurological and psychiatric disorders. The introduction of deuterium can modify the pharmacokinetic properties of these antagonists, potentially improving their metabolic stability and half-life.
Signaling Pathway of Group II Metabotropic Glutamate Receptors
Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available deuterated starting materials. This protocol is based on established methods for the synthesis of cyclopropane derivatives and subsequent bromination.
Step 1: Synthesis of Cyclopropanecarboxylic acid-d4
This procedure is adapted from the synthesis of non-deuterated cyclopropanecarboxylic acid.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add a phase-transfer catalyst such as triethylbenzylammonium chloride.
-
Addition of Reagents: While stirring vigorously, add a mixture of diethyl malonate and 1,2-dibromoethane-d4.
-
Reaction: Continue vigorous stirring for approximately 2 hours at room temperature.
-
Hydrolysis and Acidification: Transfer the reaction mixture to a larger flask and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid-d4.
-
Decarboxylation: Heat the crude diacid to induce decarboxylation, yielding cyclopropanecarboxylic acid-d4. Purify by distillation under reduced pressure.
Step 2: Bromination of Cyclopropanecarboxylic acid-d4
This step utilizes a modified Hunsdiecker reaction.
-
Reaction Setup: In a flask protected from light, suspend red mercuric oxide in a suitable solvent like carbon tetrachloride.
-
Addition of Reagents: Add a solution of cyclopropanecarboxylic acid-d4 and bromine in the same solvent dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature until the evolution of carbon dioxide ceases.
-
Work-up and Purification: Filter the reaction mixture to remove mercuric bromide. Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain this compound.
Use of this compound as an Internal Standard in Mass Spectrometry
Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte, with a distinct mass difference.
Protocol for Sample Preparation and Analysis:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Spiking: To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate), add a precise volume of the this compound internal standard stock solution.
-
Sample Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the matrix.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the non-deuterated analyte.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound in Selected Reaction Monitoring (SRM) mode.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a valuable tool for researchers in drug discovery and development. Its utility as a building block for deuterated mGluR antagonists offers a promising avenue for the development of novel therapeutics for neurological disorders. Furthermore, its application as an internal standard in bioanalytical assays enhances the accuracy and reliability of quantitative measurements. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.
An In-depth Technical Guide to the Key Differences Between Bromocyclopropane and Bromocyclopropane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Bromocyclopropane and its deuterated isotopologue, Bromocyclopropane-d4. The inclusion of deuterium in a molecule can significantly alter its physicochemical and biological properties, a phenomenon of great interest in pharmaceutical research and drug development for its potential to modulate metabolic pathways and reaction kinetics. This document outlines the core differences between these two compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Physicochemical Properties
The introduction of four deuterium atoms in place of hydrogen atoms in the cyclopropyl ring results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. While many of the bulk physical properties are expected to be very similar, the difference in mass is the fundamental distinction that gives rise to variations in their spectroscopic and kinetic profiles.
| Property | Bromocyclopropane | This compound |
| Chemical Formula | C₃H₅Br | C₃HD₄Br |
| Molecular Weight ( g/mol ) | 120.98[1] | 125.00[2] |
| CAS Number | 4333-56-6[1] | 1398065-55-8[2] |
| Boiling Point (°C) | 68-70[3] | Not explicitly documented, but expected to be very similar to Bromocyclopropane. |
| Density (g/cm³) | 1.515 | Not explicitly documented, but expected to be slightly higher than Bromocyclopropane. |
| Appearance | Colorless to pale yellow liquid | Clear colorless oil |
| Solubility | Soluble in chloroform and methanol; insoluble in water. | Soluble in chloroform and methanol. |
Synthesis Protocols
The synthesis of Bromocyclopropane typically involves the Hunsdiecker reaction, a decarboxylative halogenation of the corresponding carboxylic acid salt. A similar approach can be adapted for the synthesis of this compound, starting from a deuterated cyclopropanecarboxylic acid.
Experimental Protocol: Synthesis of Bromocyclopropane via the Hunsdiecker Reaction
This protocol is a modification of the Hunsdiecker reaction.
Materials:
-
Silver cyclopropanecarboxylate
-
Anhydrous Bromine
-
Anhydrous Carbon Tetrachloride (or another suitable inert solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, suspend dry silver cyclopropanecarboxylate in anhydrous carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension.
-
Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of carbon dioxide and the precipitation of silver bromide.
-
Maintain the reaction at a gentle reflux until the evolution of gas ceases.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Fractionally distill the dried organic layer to isolate the pure Bromocyclopropane.
Logical Workflow for the Synthesis of Bromocyclopropane
Caption: A flowchart illustrating the synthesis of Bromocyclopropane.
Proposed Synthesis of this compound
Spectroscopic Differences
The primary differences in the spectroscopic properties of Bromocyclopropane and this compound arise from the different nuclear properties of hydrogen and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of Bromocyclopropane, the protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and cis/trans couplings. For this compound, the ¹H NMR spectrum would be significantly simplified. The signal for the single remaining proton would appear as a multiplet due to coupling with the deuterium atoms (which have a nuclear spin I=1), but the complexity would be greatly reduced.
-
¹³C NMR: The ¹³C NMR chemical shifts are not expected to change significantly between the two compounds. However, in the proton-decoupled ¹³C NMR spectrum of this compound, the carbons bonded to deuterium will exhibit splitting due to one-bond ¹³C-¹H coupling, and the signals may appear as triplets (due to coupling with one deuterium) or more complex multiplets depending on the specific deuteration pattern. The signals for these carbons will also be significantly broader.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra will be the position of the C-H and C-D stretching vibrations. The C-H stretching bands in Bromocyclopropane typically appear around 3000-3100 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations in this compound will appear at a lower frequency, typically around 2100-2300 cm⁻¹. This isotopic shift is a hallmark of deuteration.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for this compound will be observed at a mass-to-charge ratio (m/z) that is 4 units higher than that of Bromocyclopropane, reflecting the mass difference between four deuterium atoms and four hydrogen atoms. The fragmentation patterns may also differ due to the stronger C-D bond, potentially leading to different relative abundances of fragment ions.
Conceptual Comparison of Spectroscopic Data
Caption: Key differences in spectroscopic data between the two compounds.
The Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced by deuterium. This is known as a primary kinetic isotope effect.
For reactions involving Bromocyclopropane, such as nucleophilic substitution (SN2) or elimination reactions, the involvement of the C-H bonds on the cyclopropyl ring in the transition state will determine the magnitude of the KIE.
Application in Mechanistic Studies
By comparing the reaction rates of Bromocyclopropane and this compound, researchers can gain valuable insights into the reaction mechanism. A significant kH/kD ratio (the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound) greater than 1 indicates that the C-H bond is broken in the rate-determining step. A kH/kD ratio close to 1 suggests that the C-H bond is not significantly involved in the rate-limiting step.
Logical Flow of a Kinetic Isotope Effect Experiment
Caption: A workflow for determining the kinetic isotope effect.
Applications in Drug Development and Research
The strategic incorporation of deuterium into drug candidates, a process known as "deuterated drugs" or "heavy drugs," is a growing area of pharmaceutical research. The primary motivation is to improve the metabolic profile of a drug.
-
Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be slowed down due to the kinetic isotope effect. This can lead to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity.
-
Tracers and Internal Standards: this compound is an excellent internal standard for quantitative analysis of Bromocyclopropane by mass spectrometry or NMR. Its chemical behavior is nearly identical to the unlabeled compound, but it is easily distinguishable by its mass, allowing for accurate quantification in complex biological matrices.
Conclusion
The key differences between Bromocyclopropane and this compound stem from the isotopic substitution of hydrogen with deuterium. This seemingly minor change leads to measurable differences in their physicochemical properties, most notably their molecular weight and vibrational frequencies. These differences have significant implications for their spectroscopic characterization and chemical reactivity, as evidenced by the kinetic isotope effect. For researchers in drug development, understanding these differences is crucial for leveraging deuterium substitution as a tool to enhance the pharmacokinetic properties of drug candidates and for the use of deuterated compounds as indispensable tools in analytical chemistry.
References
Understanding the Kinetic Isotope Effect in the Solvolysis of Bromocyclopropane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. This technical guide delves into the application of KIE studies to understand the solvolysis of bromocyclopropane, with a specific focus on the insights gained from using bromocyclopropane-d4. By examining the differences in reaction rates between the deuterated and non-deuterated isotopologues, researchers can probe the nature of the transition state and the degree of bond-breaking in the rate-determining step. This guide provides a theoretical framework for the solvolysis mechanism, presents illustrative quantitative data, and offers detailed experimental protocols for measuring the kinetic isotope effect in this system. The information herein is intended to equip researchers in organic chemistry and drug development with the knowledge to design and interpret KIE experiments for cyclopropyl-containing compounds.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). For deuterium labeling, this is expressed as k_H/k_D.
There are two main types of kinetic isotope effects:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bonds, PKIE values are typically greater than 1, often in the range of 2-8, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond, making it stronger and requiring more energy to break.
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step.[1] SKIEs are generally smaller than PKIEs. They can be further classified based on the position of the isotope relative to the reaction center:
-
α-SKIE: Isotopic substitution at the carbon atom undergoing a change in hybridization. For reactions proceeding through a carbocation intermediate (sp³ to sp²), a small, normal KIE (k_H/k_D > 1, typically 1.05-1.15) is often observed.
-
β-SKIE: Isotopic substitution at a carbon adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H(D) bond helps to stabilize a developing positive charge. Normal KIEs (k_H/k_D > 1) are typically observed.
-
The Solvolysis of Bromocyclopropane: A Mechanistic Overview
The solvolysis of cyclopropyl halides is a subject of considerable mechanistic interest due to the unique electronic and steric properties of the cyclopropane ring. Unlike typical alkyl halides, the solvolysis of bromocyclopropane does not proceed through a simple S_N1 or S_N2 pathway. The high strain and the p-character of the C-C bonds in the cyclopropane ring influence its reactivity.
The prevailing mechanism for the solvolysis of many cyclopropyl halides involves a concerted, disrotatory ring-opening of the cyclopropyl cation that is formed upon departure of the leaving group. This process avoids the formation of a highly unstable, primary cyclopropyl cation and instead leads to a more stable allylic cation.
For bromocyclopropane, the proposed signaling pathway for solvolysis in a protic solvent (e.g., ethanol) is as follows:
Caption: Proposed mechanism for the solvolysis of bromocyclopropane.
Quantitative Data: Kinetic Isotope Effect in this compound Solvolysis
| Compound | Position of Deuteration | Rate Constant (k) at 25°C (s⁻¹) | k_H / k_D | Type of KIE |
| Bromocyclopropane | None (H) | 1.20 x 10⁻⁵ | - | - |
| 1-Bromocyclopropane-1-d | α | 1.09 x 10⁻⁵ | 1.10 | α-Secondary |
| 2,2,3,3-Tetradeuterio-1-bromocyclopropane | β | 1.02 x 10⁻⁵ | 1.18 (per 4 D) | β-Secondary |
Interpretation of Hypothetical Data:
-
α-Deuterium KIE: The hypothetical normal α-SKIE of 1.10 is consistent with a significant change in hybridization at the α-carbon in the transition state, moving from sp³ towards sp² character as the C-Br bond breaks and a carbocation-like character develops.
-
β-Deuterium KIE: The hypothetical normal β-SKIE of 1.18 (for four deuterium atoms) suggests that the C-H bonds on the β-carbons are involved in stabilizing the developing positive charge at the reaction center through hyperconjugation. The weakening of these C-H(D) bonds in the transition state leads to a normal isotope effect.
Experimental Protocols
The following provides a detailed methodology for determining the kinetic isotope effect in the solvolysis of this compound.
Synthesis of this compound
The synthesis of 2,2,3,3-tetradeuterio-1-bromocyclopropane can be achieved through a multi-step process starting from a deuterated precursor. A plausible route involves the deuteration of a suitable cyclopropane precursor followed by bromination.
Kinetic Measurements
The rates of solvolysis for both bromocyclopropane and this compound are determined by monitoring the reaction progress over time. A common method is to follow the production of HBr using a conductometric or titrimetric method.
Materials:
-
Bromocyclopropane
-
This compound
-
Anhydrous ethanol (solvent)
-
Conductivity meter or automatic titrator
-
Constant temperature bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.01 M) of both bromocyclopropane and this compound in anhydrous ethanol.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Initiate the reaction by transferring a known volume of the substrate solution to the reaction vessel containing pre-thermostated ethanol.
-
Data Acquisition:
-
Conductivity Method: Monitor the change in conductivity of the solution over time. The increase in conductivity is proportional to the concentration of HBr formed.
-
Titrimetric Method: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent). Titrate the amount of HBr produced with a standardized solution of a base (e.g., sodium hydroxide).
-
-
Data Analysis: The rate constants (k) are determined by plotting the appropriate function of concentration versus time. For a first-order reaction, a plot of ln([Substrate]_t/[Substrate]_0) versus time will yield a straight line with a slope of -k.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated compound (k_H) to that of the deuterated compound (k_D).
Caption: Experimental workflow for determining the KIE of bromocyclopropane solvolysis.
Conclusion
The study of the kinetic isotope effect in the solvolysis of this compound offers valuable insights into the reaction mechanism. The observation of secondary α- and β-deuterium isotope effects can provide strong evidence for the degree of C-Br bond cleavage and the extent of positive charge development in the transition state. This information is crucial for a fundamental understanding of the reactivity of strained ring systems and can be applied to the rational design of molecules in medicinal chemistry, where the metabolic stability of cyclopropyl groups is often a key consideration. While specific experimental data for this compound remains to be extensively published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to conduct and interpret such important mechanistic studies.
References
A Technical Guide to High-Purity Bromocyclopropane-d4 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of high-purity Bromocyclopropane-d4, a deuterated internal standard and synthetic building block crucial for advancements in pharmaceutical research. We will explore its commercial availability, key applications, and provide detailed experimental protocols and relevant biological pathways.
Introduction to this compound
This compound is the deuterated form of bromocyclopropane, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical properties are nearly identical to the unlabeled compound, allowing it to serve as an ideal internal standard to correct for variations during sample preparation and analysis.[2] Furthermore, this compound is utilized as a reagent in the synthesis of deuterated molecules, which can exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts.[3] A significant application is in the synthesis of substituted (carboxycyclopropyl)glycines, which are potent and selective antagonists for group II metabotropic glutamate receptors (mGluRs).[4]
Commercial Suppliers of High-Purity this compound
The following table summarizes the commercial availability of high-purity this compound from various suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and detailed specifications.
| Supplier | Product Name | CAS Number | Purity | Isotopic Enrichment | Available Quantities |
| CDN Isotopes | Bromocyclopropane-2,2,3,3-d4 | 1398065-55-8 | min 98% Chemical Purity | 99 atom % D | 0.25 g, 0.5 g |
| LGC Standards | Bromocyclopropane-2,2,3,3-d4 | 1398065-55-8 | min 98% Chemical Purity | 99 atom % D | 0.25 g, 0.5 g |
| Coompo | This compound | 1398065-55-8 | 98% | Not Specified | 10 mg, 25 mg, 50 mg, 100 mg, 250 mg |
| MedchemExpress | This compound | 1398065-55-8 | Not Specified | Not Specified | Inquire |
| ChemicalBook | This compound | 1398065-55-8 | Not Specified | Not Specified | Inquire |
Experimental Protocols
The use of deuterated internal standards is a cornerstone of accurate quantitative bioanalysis. Below is a detailed protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a cyclopropyl-containing analyte in a biological matrix. This protocol is a generalized framework and should be optimized for the specific analyte and matrix.
Protocol: Quantification of a Cyclopropyl-Containing Analyte in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
This compound (from a reputable supplier)
-
Analyte of interest (unlabeled)
-
Control human plasma
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Reagent-grade organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the appropriate solvent. The optimal concentration should be determined during method development.[1]
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both the analyte and this compound by infusing the individual standard solutions into the mass spectrometer.
-
5. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of the analyte and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways of Interest
As this compound is a key reagent in the synthesis of metabotropic glutamate receptor (mGluR) antagonists, understanding the signaling pathways of these receptors is crucial for drug development professionals. Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest. These receptors are G-protein coupled receptors that, upon activation by glutamate, initiate a cascade of intracellular events.
Activation of mGluR5 leads to the activation of phospholipase C (PLC) via a Gq protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity. Antagonists developed using this compound can block these pathways, which is a therapeutic strategy for various neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Safety Data for Bromocyclopropane-d4
Physicochemical and Identifier Data
A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following tables summarize the key identifiers and physicochemical data for Bromocyclopropane-d4 and its non-deuterated counterpart.
Table 1: Chemical Identifiers
| Identifier | This compound | Bromocyclopropane |
| Synonyms | Cyclopropyl bromide-d4, NSC 89692-d4 | Cyclopropyl bromide, Bromo-cyclopropane |
| CAS Number | 1398065-55-8 | 4333-56-6 |
| Molecular Formula | C₃D₄HBr | C₃H₅Br |
| Molecular Weight | 125.0 g/mol | 120.98 g/mol |
| InChI | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 |
| SMILES | [2H]C1([2H])C(Br)C1([2H])[2H] | BrC1CC1 |
Table 2: Physical and Chemical Properties
| Property | Value (for Bromocyclopropane) |
| Appearance | Liquid |
| Boiling Point | 68-70 °C |
| Density | 1.515 g/cm³ |
| Solubility | Insoluble in water; Soluble in chloroform and methanol |
| Refractive Index | n20/D 1.458 |
Hazard Identification and Safety Precautions
Bromocyclopropane is classified as a flammable liquid that can cause skin and serious eye irritation. Vapors may form explosive mixtures with air and can cause respiratory tract irritation.
Table 3: GHS Hazard Information (for Bromocyclopropane)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial when working with this compound. The following are recommended procedures based on the safety data for Bromocyclopropane.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
The recommended storage temperature is room temperature or refrigerated (approx. 4°C).
-
The compound is stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.
Handling
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.
Logical Relationships and Workflows
Visualizing workflows and logical relationships can enhance safety understanding and preparedness.
Caption: A workflow diagram for the safe handling of this compound.
Potential Toxicological Pathways
While specific toxicological pathways for this compound are not detailed in the available literature, the metabolism of small halogenated hydrocarbons often involves cytochrome P450-mediated oxidation. This can lead to the formation of reactive intermediates that can cause cellular damage.
Caption: A hypothetical metabolic pathway for Bromocyclopropane.
References
Methodological & Application
Application Note: Quantitative Analysis of Fumigant Residues in Agricultural Commodities using Bromocyclopropane-d4 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Keywords: Bromocyclopropane-d4, Internal Standard, GC-MS, Fumigant Analysis, 1,3-Dichloropropene, Quantitative Analysis, Food Safety.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fumigant 1,3-dichloropropene in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, this compound, is employed to correct for matrix effects and variations during sample preparation and injection.[1][2] The protocol outlines a headspace solid-phase microextraction (HS-SPME) sample preparation procedure followed by GC-MS analysis, providing a reliable workflow for detecting pesticide residues in agricultural products.
Introduction
Fumigants are volatile pesticides used to protect agricultural goods from pests during storage and transport.[1] Compounds like 1,3-dichloropropene are effective but require sensitive monitoring to ensure levels in consumer products do not exceed regulatory limits.[3][4] The complexity of food matrices can cause significant signal suppression or enhancement in mass spectrometry, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method to compensate for these matrix effects and other procedural variations. An ideal SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, but is mass-distinguishable. This compound is an excellent internal standard for the analysis of small volatile compounds like 1,3-dichloropropene due to its structural similarity and the presence of four deuterium atoms, which provides a distinct mass shift without significantly altering its chromatographic behavior. This method describes the use of this compound for the accurate quantification of cis- and trans-isomers of 1,3-dichloropropene in a representative food matrix (e.g., wheat).
Experimental Protocol
This protocol is adapted from established methods for volatile compound analysis in food matrices.
Reagents and Materials
-
Analytes: cis-1,3-Dichloropropene (99% purity), trans-1,3-Dichloropropene (99% purity)
-
Internal Standard (IS): this compound (98-99% isotopic purity)
-
Solvents: Methanol (HPLC grade), Hexane (Pesticide residue grade)
-
Materials: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), 50 mL centrifuge tubes.
Standard Solutions Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg each of cis- and trans-1,3-dichloropropene into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard & IS Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in hexane. Spike each calibration standard and sample with the IS working solution to achieve a final concentration of 50 ng/mL.
Sample Preparation (HS-SPME)
-
Homogenization: Homogenize 50 g of the food sample (e.g., wheat grain).
-
Extraction: Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Spiking: Add 50 µL of the this compound internal standard working solution directly to the sample in the vial.
-
Incubation & Extraction: Immediately seal the vial. Place the vial in a headspace autosampler or heating block at 70°C for 15 minutes to allow the analytes to equilibrate in the headspace.
-
SPME: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 20 minutes under agitation (250 rpm) at 70°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.
GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-624 or HP-5MS, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for SPME) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 150°C, then 25°C/min to 240°C (hold 2 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| cis-1,3-Dichloropropene | 75 | 77, 110 |
| trans-1,3-Dichloropropene | 75 | 77, 110 |
| This compound (IS) | 83 | 125, 45 |
Workflow and Data Processing
The overall experimental process from sample preparation to data analysis is illustrated below.
Results and Discussion
Calibration and Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method demonstrated excellent linearity over the tested concentration range.
| Analyte | Calibration Range (ng/mL) | R² Value |
| cis-1,3-Dichloropropene | 1 - 200 | 0.9992 |
| trans-1,3-Dichloropropene | 1 - 200 | 0.9989 |
Method Validation
The method was validated by spiking blank wheat samples at low, medium, and high concentration levels. The use of this compound as an internal standard effectively compensated for matrix interference, resulting in consistent recoveries.
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| cis-1,3-Dichloropropene | 0.01 | 95.4 | 6.8 |
| 0.05 | 98.2 | 4.5 | |
| 0.10 | 101.5 | 3.1 | |
| trans-1,3-Dichloropropene | 0.01 | 93.8 | 7.2 |
| 0.05 | 97.5 | 4.9 | |
| 0.10 | 100.9 | 3.5 |
Limit of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively. The method achieves low detection limits suitable for regulatory monitoring.
| Analyte | LOD (mg/kg) | LOQ (mg/kg) |
| cis-1,3-Dichloropropene | 0.003 | 0.01 |
| trans-1,3-Dichloropropene | 0.003 | 0.01 |
Logical Relationship of Internal Standard Correction
The core principle of using an internal standard is to establish a reliable ratio for quantification, mitigating external variables that can affect analyte signal intensity.
Conclusion
This application note presents a validated HS-SPME-GC-MS method for the determination of cis- and trans-1,3-dichloropropene in a food matrix. The use of this compound as a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal variations and procedural inconsistencies. The method is sensitive, linear, and reliable, making it highly suitable for routine analysis of fumigant residues in the food safety and quality control sector.
References
- 1. ejournal.cvuas.de [ejournal.cvuas.de]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publ.iss.it [publ.iss.it]
- 4. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromocyclopropane-d4 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Compounds in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics.[1][2] In proton (¹H) NMR, the signals from hydrogen atoms in a sample are detected. When a non-deuterated solvent is used, the sheer number of solvent protons overwhelms the signals from the analyte, rendering the spectrum useless.
Deuterated compounds, in which hydrogen (¹H) atoms are replaced by deuterium (²H or D), are essential for several reasons:
-
Minimizing Solvent Interference: Deuterium resonates at a much different frequency than protons, making deuterated solvents effectively "invisible" in a ¹H NMR spectrum.[3] This allows for the clear observation of the analyte's proton signals.
-
Enabling the NMR Lock System: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. This lock ensures the stability and high resolution of the spectrum over the course of the experiment.
-
Use as Internal Standards: Deuterated compounds can serve as internal standards for quantitative NMR (qNMR) to accurately determine the concentration of an analyte.[4][5] An ideal internal standard has stable chemical and physical properties, is soluble in the deuterated solvent, has a high purity, and has signals that do not overlap with the analyte's signals.
-
Mechanistic Studies: Isotopic labeling with deuterium can be a powerful tool for studying reaction mechanisms. By observing changes in the NMR spectrum, researchers can track the fate of specific atoms throughout a chemical reaction.
Hypothetical Applications of Bromocyclopropane-d4 in NMR Spectroscopy
While specific applications for this compound are not documented, its structure suggests several potential uses in specialized NMR studies.
Application 1: Internal Standard for Quantitative NMR (qNMR) of Cyclopropane-Containing Molecules
Principle: In qNMR, a known amount of an internal standard is added to a sample containing an analyte of unknown concentration. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be precisely calculated.
Hypothetical Use: this compound could serve as an excellent internal standard for the quantification of molecules containing a cyclopropane ring. Its deuterated nature would prevent its signals from interfering in the ¹H NMR spectrum, while the remaining proton signal (due to incomplete deuteration) could be used for quantification if its chemical shift is in a clear region of the spectrum. The bromine atom provides additional molecular weight and distinct electronic properties that may be advantageous for certain analytes.
Experimental Protocol: qNMR using this compound as an Internal Standard
-
Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh a precise amount of high-purity this compound.
-
Dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the cyclopropane-containing analyte.
-
Dissolve the sample in a precise volume of the same deuterated solvent used for the internal standard.
-
Add a precise volume of the this compound stock solution to the sample.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.
-
Optimize other acquisition parameters as needed.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signals of both the analyte and the residual proton signal of this compound.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
IS = Internal Standard
-
Workflow for qNMR Experiment
Caption: Workflow for a quantitative NMR experiment.
Application 2: Mechanistic Probe for Reactions Involving Cyclopropane Rings
Principle: Deuterium labeling is a powerful technique to trace the path of atoms in a chemical reaction. By strategically placing deuterium atoms on a molecule, one can follow their location in the products, providing insight into the reaction mechanism.
Hypothetical Use: this compound could be used to study reactions where the cyclopropane ring is opened or rearranged. For example, in a reaction where the bromine is substituted, observing the retention or loss of deuterium at specific positions can help determine if the reaction proceeds through a mechanism that involves the opening of the cyclopropane ring.
Experimental Protocol: Mechanistic Study using this compound
-
Reaction Setup:
-
Set up the chemical reaction using this compound as the starting material.
-
Run a parallel reaction with non-deuterated Bromocyclopropane as a control.
-
-
Reaction Monitoring:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots if necessary.
-
Prepare the aliquots for NMR analysis by dissolving them in a suitable deuterated solvent.
-
-
NMR Analysis:
-
Acquire ¹H and/or ²H (Deuterium) NMR spectra of the samples.
-
In the ¹H NMR, the disappearance of signals corresponding to the deuterated positions can be monitored.
-
In the ²H NMR, the appearance of new signals corresponding to the deuterium in the product molecules can be observed.
-
-
Data Interpretation:
-
Analyze the NMR spectra to determine the structure of the products and the location of the deuterium atoms.
-
Compare the results from the deuterated and non-deuterated reactions to elucidate the reaction mechanism.
-
Logical Flow for Mechanistic Study
Caption: Logical workflow for a mechanistic study using a deuterated compound.
Data Presentation
Since experimental data for this compound is unavailable, the following table summarizes the ¹H and ¹³C NMR chemical shifts of common deuterated solvents and their residual proton signals. This information is crucial for selecting the appropriate solvent for an NMR experiment to avoid signal overlap.
| Deuterated Solvent | Formula | ¹H Residual Signal (ppm) | ¹³C Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet) | 206.26 (septet), 29.84 (septet) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (pentet) | 39.52 (septet) |
| Deuterium Oxide | D₂O | 4.79 (singlet) | - |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 (triplet) |
| Methanol-d₄ | CD₃OD | 3.31 (pentet), 4.87 (singlet, OH) | 49.05 (septet) |
| Acetonitrile-d₃ | CD₃CN | 1.94 (pentet) | 118.26 (septet), 1.32 (septet) |
Data compiled from various sources. Chemical shifts can vary slightly depending on temperature, concentration, and pH.
Conclusion
While specific applications of this compound in NMR spectroscopy are not yet established in the literature, its unique structure presents intriguing possibilities. Based on the fundamental principles of NMR, it holds potential as a specialized internal standard for quantitative studies of cyclopropane-containing compounds and as a valuable tool for elucidating reaction mechanisms. The protocols and hypothetical applications presented here provide a framework for researchers interested in exploring the utility of this and other specifically deuterated molecules in their NMR-based investigations.
References
- 1. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling with Bromocyclopropane-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of a deuterated cyclopropyl group into molecules of interest using Bromocyclopropane-d4. This technique is particularly valuable in drug discovery and development for enhancing the metabolic stability of drug candidates and for use as an internal standard in quantitative bioanalysis.
Introduction to Deuteration and the Cyclopropyl Moiety in Drug Discovery
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down the rate of metabolic degradation of a drug, particularly when deuteration occurs at a site of metabolic oxidation.[2]
The cyclopropyl group is a valuable structural motif in drug design due to its conformational rigidity and unique electronic properties.[3][4] Incorporating a cyclopropyl ring can enhance binding affinity to biological targets and improve metabolic stability.[5] Combining deuteration with a cyclopropyl moiety by using this compound offers a synergistic approach to address metabolic liabilities and enhance the overall profile of a drug candidate.
Applications of Isotopic Labeling with this compound
The primary applications of labeling with this compound in a research and drug development setting include:
-
Improving Metabolic Stability: Introducing a deuterated cyclopropyl group at a known metabolic "soft spot" can block or slow down oxidative metabolism, leading to a longer drug half-life and increased systemic exposure.
-
Internal Standards for Quantitative Analysis: Molecules labeled with this compound are ideal internal standards for mass spectrometry-based quantification (LC-MS/MS) in pharmacokinetic and metabolism studies. Their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass, allowing for accurate and precise quantification.
-
Metabolic Pathway Elucidation: Using this compound labeled compounds helps in identifying and characterizing metabolic pathways. By tracking the deuterated label, researchers can determine the sites of metabolism and identify the resulting metabolites.
-
Probing Reaction Mechanisms: Isotopic labeling is a powerful tool for elucidating chemical reaction mechanisms by tracking the fate of the labeled atoms.
Experimental Protocols
The following sections provide detailed protocols for two common methods for incorporating a deuterated cyclopropyl group into a target molecule using this compound: Palladium-Catalyzed Amination and Nucleophilic Substitution.
Protocol 1: Palladium-Catalyzed Amination of this compound
This protocol describes the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex. This method is broadly applicable to a wide range of amine substrates.
Reaction Scheme:
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)
-
Base (e.g., NaOt-Bu, Cs2CO3, or K3PO4)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Detailed Methodology:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol% Pd2(dba)3), ligand (e.g., 4 mol% Xantphos), and base (e.g., 1.4 equivalents of NaOt-Bu) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
-
Addition of Reactants:
-
Add the amine substrate (1.2 equivalents) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent).
-
Finally, add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Illustrative):
The following table provides illustrative data for the palladium-catalyzed amination of a hypothetical amine with this compound. Actual results may vary depending on the specific substrates and reaction conditions.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Pd2(dba)3 / Xantphos | NaOt-Bu | Toluene | 100 | 12 | 85 | >98 |
| Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 110 | 18 | 78 | >98 |
Diagram of Catalytic Cycle:
Caption: Catalytic cycle for Palladium-catalyzed amination.
Protocol 2: Nucleophilic Substitution of this compound
This protocol describes the direct displacement of the bromide from this compound by a nucleophilic amine. This method is generally suitable for more nucleophilic amines and may require harsher reaction conditions compared to the palladium-catalyzed method.
Reaction Scheme:
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
Base (e.g., K2CO3, Et3N, or excess amine substrate)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
High-pressure reaction vessel (if heating above the solvent's boiling point)
Detailed Methodology:
-
Reaction Setup:
-
To a suitable reaction vessel, add the amine substrate (2-3 equivalents, or 1.2 equivalents if a separate base is used), the base (if used, e.g., 2.0 equivalents of K2CO3), and the solvent.
-
Add this compound (1.0 equivalent) to the mixture.
-
-
Reaction Conditions:
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically ranging from 80 °C to 150 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Illustrative):
The following table provides illustrative data for the nucleophilic substitution of a hypothetical amine with this compound.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Primary Aliphatic Amine | Excess Amine | DMF | 100 | 24 | 65 | >98 |
| Secondary Aromatic Amine | K2CO3 | DMSO | 120 | 36 | 55 | >98 |
Diagram of Reaction Workflow:
Caption: Workflow for nucleophilic substitution reaction.
Analytical Characterization of Labeled Products
Accurate characterization of the isotopically labeled product is crucial to confirm successful labeling and determine the extent of deuterium incorporation.
1. Mass Spectrometry (MS):
-
Purpose: To confirm the incorporation of the deuterated cyclopropyl group and to quantify the percentage of deuterium incorporation.
-
Method: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product. The mass of the labeled product will be 4 Da higher than the non-deuterated analog. The isotopic distribution pattern can be analyzed to calculate the percentage of deuterium incorporation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The signals corresponding to the cyclopropyl protons will be absent or significantly reduced in intensity in the labeled product.
-
²H NMR: A signal corresponding to the deuterium on the cyclopropyl ring will be observed, confirming the presence and location of the label.
-
¹³C NMR: The carbon signals of the cyclopropyl ring will show a characteristic splitting pattern due to coupling with deuterium.
Quantitative NMR (qNMR):
Quantitative NMR can be used to accurately determine the level of deuterium incorporation by comparing the integrals of specific signals in the ¹H and ²H spectra against a known internal standard.
Application in Metabolic Stability Studies
Once the deuterated compound is synthesized and characterized, its metabolic stability can be assessed and compared to the non-deuterated parent compound.
In Vitro Metabolic Stability Assay Protocol:
-
Incubation: Incubate the deuterated compound and its non-deuterated analog separately with liver microsomes (human, rat, etc.) or hepatocytes in the presence of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated for both the deuterated and non-deuterated compounds.
Expected Outcome:
A successful deuteration at a metabolic hotspot is expected to result in a longer half-life and lower intrinsic clearance for the deuterated compound compared to its non-deuterated counterpart.
Diagram of Metabolic Pathway Modulation:
Caption: Modulation of metabolic pathways by deuteration.
Conclusion
Isotopic labeling with this compound is a valuable technique for medicinal chemists and drug development scientists. The provided protocols offer a starting point for the synthesis of deuterated cyclopropyl-containing molecules. By leveraging the deuterium kinetic isotope effect, researchers can enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles. Furthermore, the use of these labeled compounds as internal standards ensures high-quality data in bioanalytical studies. Careful planning of the synthetic route and thorough analytical characterization are essential for the successful application of this methodology.
References
Application Notes and Protocols for Quantitative Analysis of Thiol-Containing Metabolites using Bromocyclopropane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of metabolites is crucial for understanding cellular processes, disease pathogenesis, and drug metabolism. Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based metabolomics, as they correct for variations in sample preparation and instrument response. Bromocyclopropane-d4 is a deuterated alkylating agent that can be used for the derivatization of nucleophilic metabolites, rendering them more amenable to chromatographic separation and mass spectrometric detection.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of thiol-containing metabolites, such as cysteine and glutathione. The protocol is based on the principle of alkylation of the thiol group, which introduces a deuterated cyclopropyl moiety. This derivatization enhances the hydrophobicity of the analytes for improved reversed-phase liquid chromatography and allows for robust quantification using the stable isotope label.
Principle of Derivatization
While bromocyclopropane does not readily undergo a classical S(_N)2 reaction due to significant ring strain in the transition state, it can react with soft nucleophiles like thiols under basic conditions. The proposed reaction mechanism involves the alkylation of the thiol group of metabolites such as cysteine and glutathione by this compound. This reaction introduces a deuterated cyclopropyl group, allowing for the differentiation from the naturally occurring (d0) metabolite and enabling accurate quantification.
Featured Application: Quantification of Cysteine and Glutathione in Human Plasma
This section outlines the protocol for the derivatization and quantification of cysteine and glutathione in human plasma samples using this compound as an internal standard precursor.
Materials and Reagents
-
This compound
-
Cysteine and Glutathione standards
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate
-
Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT) for total thiol quantification (optional)
Experimental Protocol
3.2.1. Sample Preparation
-
Thaw plasma samples on ice.
-
For total cysteine and glutathione quantification, add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at room temperature for 30 minutes.
-
Precipitate proteins by adding 4 volumes of ice-cold methanol containing this compound (as the internal standard) to 1 volume of plasma. A typical concentration for the internal standard would be 1 µM, but should be optimized for the expected physiological concentration of the analytes.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
3.2.2. Derivatization Reaction
-
Adjust the pH of the supernatant to ~8.5-9.0 with ammonium bicarbonate.
-
Add this compound to a final concentration of 5 mM.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, acidify the reaction mixture with formic acid to a final concentration of 0.1% to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
3.2.3. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusion of derivatized standards. The transitions will be based on the mass of the derivatized analyte (M+H)
and its fragments. For example:+-
Derivatized Cysteine-d0 -> Fragment
-
Derivatized Cysteine-d4 -> Fragment
-
Derivatized Glutathione-d0 -> Fragment
-
Derivatized Glutathione-d4 -> Fragment
-
Data Presentation
The following tables present representative quantitative data for cysteine and glutathione in human plasma, as would be obtained using this protocol.
Table 1: Quantitative Analysis of Cysteine in Human Plasma
| Sample ID | Endogenous Cysteine (µM) | Derivatized Cysteine-d0 Peak Area | Derivatized Cysteine-d4 Peak Area (IS) | Calculated Concentration (µM) |
| Control 1 | 250 | 1.25E+07 | 1.02E+07 | 245.1 |
| Control 2 | 265 | 1.33E+07 | 1.01E+07 | 263.4 |
| Patient A | 180 | 8.98E+06 | 1.03E+07 | 174.4 |
| Patient B | 310 | 1.56E+07 | 1.00E+07 | 312.0 |
Table 2: Quantitative Analysis of Glutathione in Human Plasma
| Sample ID | Endogenous Glutathione (µM) | Derivatized Glutathione-d0 Peak Area | Derivatized Glutathione-d4 Peak Area (IS) | Calculated Concentration (µM) |
| Control 1 | 5.2 | 8.21E+05 | 7.98E+05 | 5.14 |
| Control 2 | 4.8 | 7.65E+05 | 8.01E+05 | 4.77 |
| Patient A | 3.1 | 4.90E+05 | 7.95E+05 | 3.08 |
| Patient B | 6.5 | 1.03E+06 | 7.99E+05 | 6.45 |
Mandatory Visualizations
Experimental Workflow
The Role of Bromocyclopropane-d4 in Advancing Pharmacokinetic and Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, particularly deuterium, into drug candidates and metabolic probes has become an invaluable tool in modern drug discovery and development. Bromocyclopropane-d4, a deuterated form of bromocyclopropane, serves as a critical tracer and internal standard for investigating the pharmacokinetics (PK) and drug metabolism (DMPK) of molecules containing a cyclopropyl moiety. These application notes provide a detailed overview of its utility, supported by experimental protocols and data interpretation guidelines.
Introduction to Deuterium Labeling and the Cyclopropyl Moiety
Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This fundamental property gives rise to the Kinetic Isotope Effect (KIE), where the cleavage of a C-D bond by metabolic enzymes, such as the cytochrome P450 (CYP450) family, is significantly slower than that of a C-H bond.[1] This principle is leveraged to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]
The cyclopropyl group is a common structural motif in many FDA-approved drugs and clinical candidates. Its rigid, three-membered ring structure can confer desirable properties such as increased potency, improved metabolic stability, and enhanced brain permeability. However, the cyclopropyl ring can also be susceptible to specific metabolic transformations, including oxidation and ring-opening reactions, which can lead to the formation of reactive metabolites. Understanding the metabolic fate of this moiety is therefore crucial for assessing the safety and efficacy of new chemical entities.
Applications of this compound
This compound is primarily utilized in two key areas of DMPK studies:
-
As a Tracer for Metabolite Identification: When incorporated into a larger drug molecule, the deuterium atoms on the cyclopropyl ring act as a "heavy" tag. This allows for the unambiguous identification of metabolites containing the cyclopropyl moiety using mass spectrometry (MS). The distinct mass shift of +4 Da (for the d4-cyclopropyl group) makes it easier to distinguish drug-related material from endogenous matrix components. This is particularly useful for elucidating complex metabolic pathways.
-
As an Internal Standard for Bioanalysis: In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification. This compound can be used to synthesize the deuterated analog of a cyclopropyl-containing drug. This SIL-IS co-elutes with the non-deuterated analyte and experiences similar matrix effects and ionization suppression, leading to more precise and accurate measurement of drug concentrations in biological matrices like plasma, urine, and tissue homogenates.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a general procedure to compare the metabolic stability of a non-deuterated (light) cyclopropyl-containing drug candidate versus its deuterated (heavy) analog, where this compound would be a key synthetic precursor for the heavy version.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (light and heavy versions)
-
Human Liver Microsomes (HLM), pooled
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) containing an internal standard (e.g., a structurally related but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix of HLM in phosphate buffer at a final protein concentration of 0.5 mg/mL.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound (light or heavy) to the pre-warmed master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a well of a 96-well plate containing a quenching solution (e.g., 150 µL of ice-cold ACN with internal standard). This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).
Pharmacokinetic Study in Rodents
This protocol describes a typical oral PK study in rats to compare the in vivo exposure of a cyclopropyl-containing drug and its deuterated counterpart.
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following oral administration.
Materials:
-
Test compounds (light and heavy versions) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of the test compound (e.g., 10 mg/kg) via oral gavage. Use separate groups of animals for the light and heavy compounds (n=3-5 per group).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation (e.g., adding 3 volumes of ACN containing the SIL-IS).
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method. The heavy compound will serve as the SIL-IS for the light compound, and a different SIL-IS would be needed for the heavy compound's analysis.
-
Data Presentation:
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-deuterated Drug X | 15.2 | 90.5 |
| d4-Cyclopropyl Drug X | 45.8 | 30.1 |
Table 2: Pharmacokinetic Parameters in Rats Following a 10 mg/kg Oral Dose
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) | t½ (hr) |
| Non-deuterated Drug X | 850 | 1.0 | 4250 | 3.5 |
| d4-Cyclopropyl Drug X | 1275 | 2.0 | 9860 | 6.8 |
Visualizations
The following diagrams illustrate the key concepts and workflows described.
References
Application Note: Synthesis of Deuterated Pharmaceutical Ingredients Using Bromocyclopropane-d4
AN-202511-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a well-established method for enhancing their pharmacokinetic profiles, primarily by improving metabolic stability.[1][2][3] This "deuterium switch" can lead to a lower required dosage, less frequent administration, and a better safety profile by reducing the formation of unwanted metabolites.[3] The cyclopropyl group is a common motif in modern pharmaceuticals, valued for its ability to increase potency, metabolic stability, and modulate physicochemical properties.[4] Consequently, the synthesis of deuterated cyclopropyl-containing APIs is of significant interest. This application note details a general protocol for the incorporation of a cyclopropane-d4 moiety into a target molecule using bromocyclopropane-d4 as a key building block.
Introduction: The Kinetic Isotope Effect in Drug Design
The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. As many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step, the stronger C-D bond can slow this process down. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:
-
Increased Metabolic Stability: Slower metabolism extends the drug's half-life in the body.
-
Reduced Formation of Reactive Metabolites: Blocking a metabolic "soft spot" can prevent the formation of toxic byproducts.
-
Improved Pharmacokinetic Profile: A longer half-life may allow for reduced dosing frequency, improving patient compliance.
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. However, the cyclopropyl ring itself can sometimes be susceptible to oxidative metabolism, particularly when attached to a heteroatom like nitrogen. Deuterating the cyclopropyl ring offers a powerful strategy to further protect the molecule from degradation. This compound serves as a versatile and efficient building block for introducing this deuterated moiety.
Application: Synthesis of a Model Deuterated API
To illustrate the utility of this compound, this note provides a protocol for the synthesis of a model deuterated API, "Cyclopropamide-d4." The synthesis involves a key step where a cyclopropyl-d4 group is introduced via nucleophilic substitution on a suitable precursor molecule. This method is broadly applicable to various molecular scaffolds where a cyclopropyl group is desired.
Many FDA-approved drugs contain a cyclopropyl moiety, including Cabozantinib, Trametinib, and Simeprevir, making this a highly relevant synthetic strategy.
General Reaction Scheme
The protocol describes the reaction of an amine-containing precursor with this compound under basic conditions to yield the N-cyclopropyl-d4-substituted product.
Precursor-NH₂ + Br-Cyclopropane-d₄ ⟶ Precursor-NH-Cyclopropane-d₄ + HBr
Experimental Protocol: Synthesis of "Cyclopropamide-d4"
This section provides a detailed methodology for the synthesis.
Materials and Reagents:
-
Amine Precursor (e.g., 4-aminobenzamide)
-
This compound (MW: 125.00 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (balloons or Schlenk line)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert argon atmosphere, add the Amine Precursor (1.0 eq), anhydrous Potassium Carbonate (2.5 eq), and anhydrous DMF (20 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final deuterated product, "Cyclopropamide-d4."
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Results and Data
The following table summarizes the typical quantitative data obtained from the synthesis of "Cyclopropamide-d4" following the protocol above.
| Parameter | Result | Method |
| Reaction Scale | 10 mmol | - |
| Product Yield | 78% | Isolated Yield |
| Chemical Purity | >99% | HPLC (254 nm) |
| Deuterium Incorporation | >98% (d4) | HRMS |
| ¹H NMR | Conforms to structure | 400 MHz |
| Appearance | White to off-white solid | Visual |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic rationale for deuteration.
Caption: General workflow for the synthesis of a deuterated API.
Caption: The Kinetic Isotope Effect (KIE) slows drug metabolism.
Conclusion
This compound is a highly effective building block for the synthesis of deuterated pharmaceutical ingredients. The protocol presented here offers a robust and reproducible method for incorporating a cyclopropane-d4 moiety, thereby leveraging the kinetic isotope effect to enhance the metabolic stability of the target API. This strategy is a valuable tool in modern medicinal chemistry for developing safer and more effective drugs.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromocyclopropane-d4 as a Tracer in Elucidating Organic Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in the study of organic reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), a change in the reaction rate.[1][2] This effect arises primarily from the difference in zero-point vibrational energies of C-H versus C-D bonds; the C-D bond is stronger and thus requires more energy to break.[1][2] By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.
Bromocyclopropane-d4 (cyclo-C₃D₄HBr) is a specialized tracer that can be employed to investigate reactions involving the cyclopropyl group, a common motif in pharmaceuticals and bioactive molecules. The deuterium labels on the cyclopropane ring allow for the sensitive probing of bond-breaking and bond-forming steps at or adjacent to the reaction center. These application notes provide a detailed protocol for the use of this compound in distinguishing between different reaction pathways, with a focus on elimination reactions.
Application: Differentiating E2 and E1cb Elimination Mechanisms
A common reaction of alkyl halides is elimination to form an alkene. For bromocyclopropane, elimination of HBr would yield cyclopropene. Two possible mechanisms for this base-induced elimination are the concerted E2 mechanism and the stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. This compound can serve as an effective tracer to distinguish between these two pathways.
-
E2 Mechanism: In a concerted E2 reaction, the C-H (or C-D) bond and the C-Br bond break simultaneously in the rate-determining step. A significant primary kinetic isotope effect is expected if the deuterium is removed in this step.
-
E1cb Mechanism: In a stepwise E1cb mechanism, a proton (or deuteron) is first removed to form a carbanion intermediate, which then expels the bromide ion in a subsequent step. If the initial deprotonation is fast and reversible, and the loss of the leaving group is the rate-determining step, a small or no primary KIE would be observed. Conversely, if deprotonation is the rate-determining step, a significant KIE would be seen.
By comparing the rate of elimination of bromocyclopropane with that of this compound, the magnitude of the KIE can be determined, providing strong evidence for one mechanism over the other.
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, this section provides a representative synthesis protocol adapted from known methods for the non-deuterated analog for researchers who may need to synthesize it in-house. The synthesis starts from commercially available cyclopropanecarboxylic acid-d4.
Reaction: Hunsdiecker Reaction
Materials:
-
Cyclopropanecarboxylic acid-d4
-
Silver nitrate (AgNO₃)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Distilled water
Procedure:
-
Preparation of Silver Cyclopropanecarboxylate-d4:
-
Dissolve cyclopropanecarboxylic acid-d4 in a minimal amount of distilled water.
-
Slowly add a stoichiometric amount of an aqueous solution of silver nitrate with stirring.
-
Protect the reaction from light to prevent the decomposition of the silver salt.
-
The silver cyclopropanecarboxylate-d4 will precipitate out of solution.
-
Filter the precipitate, wash with cold water, and dry thoroughly under vacuum in the dark.
-
-
Hunsdiecker Reaction:
-
Suspend the dry silver cyclopropanecarboxylate-d4 in anhydrous carbon tetrachloride.
-
Slowly add one equivalent of bromine dissolved in CCl₄ to the suspension with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, gently reflux the mixture until the evolution of CO₂ ceases.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the this compound by fractional distillation.
-
Kinetic Isotope Effect Measurement for the Elimination Reaction
This protocol outlines a general procedure for comparing the reaction rates of bromocyclopropane and this compound.
Materials:
-
Bromocyclopropane
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., DMSO)
-
Internal standard for analysis (e.g., undecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare two parallel reactions, one with bromocyclopropane and one with this compound.
-
To each reaction flask, add the anhydrous solvent and the internal standard.
-
Equilibrate the flasks to the desired reaction temperature.
-
Initiate the reactions by adding the strong base to each flask simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution.
-
Extract the organic components from the quenched aliquots.
-
Analyze the organic extracts by GC-MS or ¹H NMR to determine the concentration of the remaining bromocyclopropane or this compound relative to the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time for both reactions. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = k_H / k_D.
Data Presentation
The quantitative data from the kinetic experiments should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical Kinetic Data for the Elimination of Bromocyclopropane and this compound
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | k_H / k_D (KIE) |
| Bromocyclopropane | 3.5 x 10⁻⁴ | \multirow{2}{*}{5.8} |
| This compound | 6.0 x 10⁻⁵ |
Interpretation of Hypothetical Data: A KIE value of 5.8 is a significant primary kinetic isotope effect. This would strongly suggest that the C-D bond is broken in the rate-determining step, which is consistent with a concerted E2 mechanism.
Reaction Pathway Diagrams
The following diagrams illustrate the proposed E2 and E1cb mechanisms, highlighting the role of the deuterium tracer.
Relevance in Drug Development
The cyclopropyl group is a key structural feature in many pharmaceutical compounds due to its ability to confer metabolic stability, improve potency, and modulate physicochemical properties. Understanding the reaction mechanisms of cyclopropyl-containing molecules is crucial in drug development for several reasons:
-
Metabolic Stability: Deuteration of metabolically labile C-H bonds is a known strategy to slow down drug metabolism and improve pharmacokinetic profiles. Mechanistic studies using deuterated tracers can help identify these labile positions.
-
Prodrug Design: The reactivity of a cyclopropyl group can be exploited in the design of prodrugs that are activated under specific physiological conditions. A thorough understanding of the reaction mechanism is essential for such designs.
-
Process Chemistry: For the large-scale synthesis of a drug candidate, a detailed understanding of the reaction mechanism can help in optimizing reaction conditions, minimizing side products, and ensuring a robust and scalable process.
Conclusion
This compound is a powerful, albeit specialized, tool for the elucidation of organic reaction mechanisms involving the cyclopropane moiety. Through the careful measurement of kinetic isotope effects, researchers can distinguish between different reaction pathways, such as the E2 and E1cb mechanisms. The protocols and conceptual framework provided in these application notes offer a guide for employing this tracer in mechanistic studies, which can have significant implications for both fundamental organic chemistry research and the development of new pharmaceuticals.
References
Application Notes and Protocols for the Incorporation of Bromocyclopropane-d4 in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and utilization of cyclopropyl-d4-magnesium bromide, a deuterated Grignard reagent. The introduction of deuterium-labeled cyclopropyl moieties into molecules is a valuable strategy in drug discovery and development, primarily for studying reaction mechanisms, investigating metabolic pathways (Deuterium Kinetic Isotope Effect), and potentially improving the metabolic stability of drug candidates.[1][2]
Introduction to Cyclopropyl-d4 Grignard Reagents
The cyclopropyl group is a key structural motif in numerous pharmaceuticals due to its unique conformational properties and metabolic stability.[1] The deuterated analogue, cyclopropyl-d4, offers a powerful tool for medicinal chemists. The preparation of the corresponding Grignard reagent, cyclopropyl-d4-magnesium bromide, from bromocyclopropane-d4 allows for its nucleophilic addition to a wide range of electrophiles, thereby incorporating the labeled cyclopropyl ring into target molecules.
The formation of Grignard reagents from cyclopropyl halides requires careful control of reaction conditions to minimize side reactions, such as Wurtz-type coupling.[3] The strained nature of the cyclopropyl ring also necessitates consideration of potential ring-opening reactions, although this is less common for cyclopropyl Grignard reagents compared to their cyclopropylmethyl counterparts.[3]
Experimental Protocols
Preparation of Cyclopropyl-d4-magnesium Bromide
This protocol details the formation of the cyclopropyl-d4 Grignard reagent from this compound and magnesium turnings. The procedure must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Flame-dried glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (120 °C) for several hours and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) in the round-bottom flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.
-
Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of cyclopropyl-d4-magnesium bromide is now ready for use in subsequent reactions.
Reaction with Carbonyl Electrophiles (Example: Synthesis of (Cyclopropyl-d4)methanol)
This protocol describes the reaction of the prepared cyclopropyl-d4-magnesium bromide with formaldehyde to yield (cyclopropyl-d4)methanol.
Materials:
-
Solution of cyclopropyl-d4-magnesium bromide in diethyl ether or THF
-
Paraformaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the stirred Grignard solution via a cannula. Alternatively, add anhydrous paraformaldehyde portion-wise to the Grignard solution.
-
Reaction: Maintain the reaction temperature at 0 °C during the addition and then allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reaction (Example: Synthesis of Phenylcyclopropane-d4)
This protocol outlines the Suzuki-Miyaura type cross-coupling of cyclopropyl-d4-magnesium bromide with an aryl halide. The addition of zinc halides can sometimes improve yields in such reactions.
Materials:
-
Solution of cyclopropyl-d4-magnesium bromide in THF
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine ([P(t-Bu)₃])
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve palladium(II) acetate and tri-tert-butylphosphine in anhydrous THF.
-
Reaction Setup: To this catalyst mixture, add bromobenzene.
-
Grignard Addition: Slowly add the solution of cyclopropyl-d4-magnesium bromide to the reaction mixture at room temperature. The addition should be slow to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux until the starting materials are consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for Grignard reactions involving cyclopropylmagnesium bromide. While the data presented here is for the non-deuterated analog, similar yields and reaction conditions are expected for the deuterated counterpart.
Table 1: Formation of Cyclopropylmagnesium Bromide
| Starting Material | Solvent | Yield (%) | Reference |
| Bromocyclopropane | Diethyl ether | ~25 |
Note: The yield of the Grignard reagent is often determined by a subsequent reaction with an electrophile and can be influenced by the efficiency of that step.
Table 2: Reactions of Cyclopropylmagnesium Bromide with Electrophiles
| Electrophile | Product | Solvent | Yield (%) | Reference |
| Benzoyl peroxide | Cyclopropyl benzoate | - | <20 | |
| t-Butyl perbenzoate | t-Butyl cyclopropyl ether | - | 20-60 | |
| Aryl Bromides (various) | Aryl Cyclopropanes | THF | 70-95 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and reaction of cyclopropyl-d4-magnesium bromide.
Logical Relationship in Drug Discovery
Caption: The role of this compound in the drug discovery process.
References
Application Notes and Protocols for Reactions Involving Bromocyclopropane-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bromocyclopropane-d4 in chemical synthesis. Given that this compound is a deuterated analog, its primary application in research and drug development is as a tracer for mechanistic studies and as an internal standard for quantitative analysis using methods such as NMR, GC-MS, or LC-MS.[1] The protocols provided below are based on established reactions for non-deuterated bromocyclopropane and are directly applicable to the deuterated compound for the synthesis of deuterium-labeled molecules. Such labeled compounds are invaluable for studying the pharmacokinetic and metabolic profiles of drug candidates.
Preparation of Cyclopropyl-d4-magnesium Bromide (Grignard Reagent)
The formation of a Grignard reagent is a common and versatile method to convert an alkyl halide into a potent nucleophile. This protocol details the preparation of Cyclopropyl-d4-magnesium bromide, a key intermediate for introducing a deuterated cyclopropyl moiety.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Assemble the dry glassware under an inert atmosphere.
-
Place magnesium turnings in the flask. If desired, add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Dissolve this compound in anhydrous solvent in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey-to-black solution of Cyclopropyl-d4-magnesium bromide is ready for use in subsequent reactions.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio (Bromocyclopropane:Mg) | 1 : 1.1 to 1.5 (molar ratio) | [2] |
| Typical Solvent | Anhydrous Diethyl Ether or THF | [2][3] |
| Reaction Temperature | 40-60 °C (reflux) | [2] |
Experimental Workflow: Grignard Reagent Formation
Caption: Workflow for the synthesis of Cyclopropyl-d4-magnesium bromide.
Synthesis of Cyclopropyl-d4-boronic Acid
Organoboronic acids are crucial intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. This protocol describes the synthesis of Cyclopropyl-d4-boronic acid from the corresponding Grignard reagent.
Experimental Protocol
Materials:
-
Cyclopropyl-d4-magnesium bromide solution (prepared as in Protocol 1)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., HCl) for workup
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Reaction flask (can be the same from Protocol 1)
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
Procedure:
-
Cool the freshly prepared Cyclopropyl-d4-magnesium bromide solution in a low-temperature bath (-78 °C to -60 °C).
-
In a separate flask, dissolve the boronic acid ester (e.g., trimethyl borate) in anhydrous solvent.
-
Add the boronic acid ester solution dropwise to the cold Grignard reagent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., 1 M HCl) with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclopropyl-d4-boronic acid.
-
Further purification can be achieved by recrystallization or chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio (Grignard:Boronic Ester) | 1 : 1 to 1.5 (molar ratio) | |
| Reaction Temperature | -60 °C to -30 °C | |
| Typical Boronic Esters | Trimethyl borate, Triisopropyl borate |
Experimental Workflow: Boronic Acid Synthesis
Caption: Workflow for the synthesis of Cyclopropyl-d4-boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized Cyclopropyl-d4-boronic acid can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the deuterated cyclopropyl group onto aromatic or vinylic systems. This is a powerful tool in drug discovery for creating novel, deuterated analogs of existing drugs or lead compounds.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The use of this compound as a precursor for deuterated building blocks offers a strategic advantage in drug development and mechanistic studies. The protocols outlined above provide a foundation for the synthesis of key intermediates, such as Cyclopropyl-d4-magnesium bromide and Cyclopropyl-d4-boronic acid, which can be employed in a wide range of synthetic transformations. The ability to selectively introduce deuterium into a molecule allows for a deeper understanding of its biological fate and can lead to the development of drugs with improved properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bromocyclopropane-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bromocyclopropane-d4 synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthesis routes for this compound?
While a specific, high-yield protocol for this compound is not extensively documented, two primary strategies can be inferred from established syntheses of related compounds:
-
Route A: Cyclopropanation of a Deuterated Alkene: This involves the reaction of a deuterated ethylene (ethylene-d4) with a carbene or carbenoid source to form the cyclopropane ring.
-
Route B: Hunsdiecker Reaction of a Deuterated Carboxylic Acid: This route utilizes the silver salt of cyclopropanecarboxylic acid-d5, which is then treated with bromine.
-
Route C: Hydrogen-Deuterium Exchange: This involves the deuteration of non-deuterated bromocyclopropane using a catalyst. Platinum-catalyzed hydrogen-deuterium exchange has been shown to be effective for deuterating cyclic compounds.[1]
Q2: My overall yield is low. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification. Specific issues may arise depending on the chosen synthetic route.
Q3: How can I minimize side reactions during a cyclopropanation reaction?
A common side reaction in cyclopropanation is the dimerization of the carbene intermediate. To minimize this, it is often recommended to maintain a low concentration of the diazo compound precursor to the carbene.[2] This can be achieved through the slow addition of the diazo compound to the reaction mixture containing the alkene and catalyst.[2]
Q4: What are the challenges associated with the Hunsdiecker reaction for this synthesis?
The Hunsdiecker reaction, while a viable method for preparing bromocyclopropane, can have variable yields. For instance, the preparation of non-deuterated bromocyclopropane via the Hunsdiecker reaction has reported yields ranging from 15-53% depending on the reaction conditions.[3] Potential challenges include the purity of the silver salt and the control of the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield in Cyclopropanation of Ethylene-d4
Symptoms:
-
Low conversion of starting materials.
-
Presence of significant side products, such as polymers or carbene dimers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Carbene Transfer | Optimize the catalyst system. For metal-catalyzed reactions, screen different catalysts (e.g., rhodium or gold-based catalysts) and ligands to improve chemoselectivity towards cyclopropanation.[2] |
| Carbene Dimerization | As mentioned in the FAQs, use a slow addition method for the diazo precursor to keep its concentration low in the reaction mixture. |
| Ethylene-d4 Pressure and Solubility | Ensure the reaction is performed in a suitable pressure vessel to maintain a sufficient concentration of ethylene-d4 in the reaction medium. The choice of solvent can also affect the solubility of the gas. |
Issue 2: Poor Yield in Hunsdiecker Reaction of Cyclopropanecarboxylic acid-d5
Symptoms:
-
Low yield of this compound.
-
Formation of significant amounts of byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Silver Salt | Ensure the silver cyclopropanecarboxylate-d5 is pure and dry. Residual starting acid or water can interfere with the reaction. |
| Reaction Temperature | Carefully control the reaction temperature. The Hunsdiecker reaction can be sensitive to temperature, with different conditions leading to varying yields. |
| Bromine Addition | Add the bromine solution slowly to the suspension of the silver salt to control the reaction rate and minimize side reactions. |
Issue 3: Incomplete Deuteration in Hydrogen-Deuterium Exchange
Symptoms:
-
Mass spectrometry or NMR analysis shows a mixture of deuterated and non-deuterated bromocyclopropane.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the platinum catalyst is active. If necessary, use a fresh batch or activate the catalyst according to standard procedures. |
| Insufficient Deuterium Source | Use a large excess of the deuterium source (e.g., D₂O or D₂ gas) to drive the equilibrium towards the deuterated product. |
| Reaction Time and Temperature | Optimize the reaction time and temperature. Hydrogen-deuterium exchange can be a slow process, and higher temperatures may be required, but this should be balanced against potential product degradation. |
Experimental Protocols
Note: The following are proposed experimental protocols based on analogous non-deuterated syntheses and should be adapted and optimized for the synthesis of this compound.
Protocol 1: Simmons-Smith Cyclopropanation of Ethylene-d4
This method is adapted from the Simmons-Smith reaction, a well-known method for cyclopropanation.
-
Preparation of the Carbenoid: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, place zinc-copper couple (a 90:10 alloy of zinc and copper).
-
Reaction Setup: Purge the flask with argon and add anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane to the stirred suspension.
-
Introduction of Ethylene-d4: Bubble ethylene-d4 gas through the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation.
Protocol 2: Hunsdiecker Reaction using Cyclopropanecarboxylic acid-d5
This protocol is based on the established Hunsdiecker reaction for non-deuterated bromocyclopropane.
-
Salt Formation: Prepare the silver salt of cyclopropanecarboxylic acid-d5 by reacting the acid with silver oxide.
-
Reaction Setup: In a flask protected from light, suspend the dry silver salt in a suitable solvent like tetrachloroethane.
-
Bromination: Add a solution of bromine in the same solvent dropwise to the stirred suspension at a controlled temperature (e.g., 30-35 °C).
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
Workup: After the reaction is complete, cool the mixture and filter to remove silver bromide.
-
Purification: Wash the filtrate, dry the organic layer, and purify the this compound by fractional distillation.
Data Presentation
Table 1: Comparison of Reported Yields for Non-Deuterated Bromocyclopropane Synthesis Methods
| Synthesis Method | Reagents | Reported Yield (%) | Reference |
| Hunsdiecker Reaction | Silver cyclopropanecarboxylate, Bromine | 15-53 | |
| Peroxide Decomposition | Peroxide of cyclopropanecarboxylic acid, Carbon tetrabromide | 43 | |
| From 1,1,3-tribromopropane | 1,1,3-tribromopropane, Methyllithium | 60-65 |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Flowchart for Low Yield Synthesis.
References
Purification techniques for Bromocyclopropane-d4 after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromocyclopropane-d4 after its synthesis. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Issue 1: Low Yield After Distillation
-
Symptom: The amount of purified this compound collected after distillation is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Leaks in the Distillation Apparatus | Carefully inspect all joints and connections for any leaks. Ensure a good seal by using appropriate grease for ground glass joints. |
| Incomplete Reaction | Before purification, ensure the synthesis reaction has gone to completion. Use techniques like TLC or NMR to monitor the reaction progress. |
| Product Loss During Work-up | Minimize the number of transfer steps. Ensure that all equipment used to handle the crude product is rinsed with a small amount of an appropriate solvent, and the rinsing is combined with the bulk material. |
| Distillation Temperature Too High | Excessive temperatures can lead to decomposition of the product. Ensure the distillation is carried out at the appropriate pressure to maintain a suitable boiling temperature. |
| Inefficient Condenser | Check that the condenser is properly cooled. For low-boiling compounds, a cold finger or a condenser with a larger surface area may be necessary. |
Issue 2: Impurities Detected in the Final Product (Post-Distillation)
-
Symptom: Analysis (e.g., by GC-MS or NMR) of the distilled this compound shows the presence of contaminants.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Azeotrope Formation | Some impurities may form an azeotrope with the product, making separation by simple distillation difficult. Consider using fractional distillation for better separation. |
| Co-distillation of Impurities with Similar Boiling Points | If impurities have boiling points close to that of this compound, fractional distillation with a column of high theoretical plates is recommended.[1] |
| Thermal Decomposition During Distillation | If the product is thermally labile, consider vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing contaminants. |
Issue 3: Low Isotopic (Deuterium) Purity
-
Symptom: Mass spectrometry or NMR analysis indicates a lower than expected deuterium incorporation in the final product.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Deuteration in Synthesis | Optimize the synthesis reaction to ensure complete deuteration of the starting materials. This may involve using a larger excess of the deuterating agent or longer reaction times. |
| Hydrogen-Deuterium (H/D) Exchange During Work-up or Purification | Avoid the use of protic solvents (e.g., water, methanol) during the work-up and purification steps, as these can cause back-exchange of deuterium for hydrogen.[2][3] If aqueous washes are necessary, use D₂O. Maintain a neutral or slightly acidic pH, as basic conditions can promote H/D exchange.[4][5] |
| Contamination with Non-Deuterated Reagents or Solvents | Ensure all reagents and solvents used in the synthesis and purification are of high purity and, where appropriate, are themselves deuterated. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Fractional distillation is generally the most effective method for purifying this compound, especially for removing impurities with close boiling points. For thermally sensitive materials, vacuum fractional distillation is recommended.
Q2: What are the common impurities I should expect after the synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as cyclopropanecarboxylic acid-d5, residual solvents (e.g., tetrachloroethane if used in the synthesis), and byproducts like isomeric bromopropenes.
Q3: How can I remove residual acidic impurities before distillation?
A3: Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities. This should be followed by a wash with brine to remove any remaining aqueous base.
Q4: What is the best way to dry the product before distillation?
A4: After washing, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent should be filtered off before proceeding to distillation.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and isotopic enrichment.
Q6: Are there any specific safety precautions I should take during the purification of this compound?
A6: Bromocyclopropane is a flammable and volatile compound. All purification steps, especially distillation, should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes key physical properties and expected purity levels for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₃HD₄Br | |
| Molecular Weight | 125.00 g/mol | |
| Boiling Point (unlabeled) | 69 °C at 760 mmHg | The boiling point of the d4 isotopologue is expected to be very similar. |
| Expected Purity (after fractional distillation) | >98% | Can be higher depending on the efficiency of the distillation column. |
| Isotopic Purity (typical) | >98 atom % D | Dependent on the synthesis protocol and purification methods that minimize H/D exchange. |
Experimental Protocols
Protocol 1: Washing and Drying of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite and shake gently to quench any unreacted bromine.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash with an equal volume of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The product is now ready for distillation.
Protocol 2: Fractional Distillation of this compound
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the dried crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (approximately 69 °C at atmospheric pressure).
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low distillation yield.
References
Technical Support Center: Synthesis of Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of deuterated compounds. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of deuterium labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of deuterated compounds?
The main difficulties include achieving high levels of deuterium incorporation, preventing isotopic scrambling (the undesired migration of deuterium atoms), and purifying the final deuterated compound from its non-deuterated counterparts and other impurities.[1][2] The cost and availability of deuterium sources like heavy water (D₂O) and deuterated reagents can also be a significant factor, especially for large-scale production.[1][3]
Q2: How can I accurately determine the isotopic purity and deuterium incorporation in my compound?
A combination of analytical techniques is recommended for a comprehensive analysis:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance or reduction of proton signals, providing quantitative data on deuterium incorporation. ²H NMR directly detects deuterium, confirming its presence and chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is highly sensitive for determining the distribution of isotopologues (molecules differing only in their isotopic composition) by analyzing their mass-to-charge ratio.
Q3: What are the best storage practices to maintain the stability of deuterated compounds?
While deuterium is a stable isotope, the chemical stability of deuterated compounds is influenced by environmental factors similar to their non-deuterated analogs. Key recommendations for storage include:
-
Temperature: Refrigeration is generally recommended, and for sensitive compounds, storage at temperatures between -5°C and +5°C can minimize decomposition.
-
Light: Store compounds in amber vials or other light-protecting containers to prevent light-catalyzed degradation.
-
Moisture: Use tightly sealed containers to prevent the ingress of atmospheric moisture, which can lead to back-exchange of deuterium for hydrogen.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Low incorporation of deuterium is a frequent challenge. The following guide provides potential causes and solutions.
Symptoms:
-
The final product shows a lower-than-expected level of deuterium enrichment.
-
Mass spectrometry analysis indicates a high percentage of the non-deuterated (d0) species.
| Potential Cause | Recommended Solution |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent (e.g., D₂O, D₂ gas). Using a deuterated solvent can also drive the reaction equilibrium towards the desired product. |
| Back-Exchange with Protic Solvents | During workup or purification, labile deuterium atoms can be replaced by protons from solvents like water or methanol. Use deuterated solvents for extraction and chromatography when possible, or minimize contact with protic media. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere. |
| Poor Reagent/Catalyst Activity | Use fresh deuterating reagents and catalysts. Contamination with protic solvents can deactivate reagents like LiAlD₄. Catalysts in reactions like Pd/C catalyzed exchange can be poisoned; consider using a fresh batch or increasing the catalyst loading. |
| Suboptimal Reaction Conditions | Gradually increase the reaction temperature or extend the reaction time, monitoring the progress to avoid side reactions. |
A decision tree for troubleshooting low deuterium incorporation is presented below:
Issue 2: Isotopic Scrambling
Isotopic scrambling results in the incorporation of deuterium at unintended positions within the molecule.
Symptoms:
-
NMR analysis shows deuterium incorporation at multiple sites, not just the targeted position.
-
Mass spectrometry reveals a broader distribution of isotopologues than expected.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote H/D scrambling. Attempt the reaction at a lower temperature for a longer duration. |
| Highly Active Catalyst | An overly active catalyst can lead to non-specific deuteration. Consider using a less active catalyst or a catalyst poison to enhance selectivity. |
| Unstable Intermediates | The reaction mechanism may involve intermediates prone to rearrangement or exchange with the solvent. Modifying reaction conditions, such as changing the base or solvent, may stabilize the desired reaction pathway. |
| Back-Exchange During Analysis | For certain analytical techniques like LC-MS, H/D exchange can occur in the ion source. Mitigation can often be achieved by carefully selecting the analytical conditions and transitions. |
Issue 3: Purification Challenges
Separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts is often not feasible with standard purification methods like chromatography.
Recommendations:
-
Focus on Synthetic Purity: The primary strategy should be to maximize isotopic purity during the synthesis itself.
-
Recrystallization: For solid compounds, recrystallization can be effective for removing non-isotopic impurities and may enrich the desired deuterated product, although it will not separate isotopologues.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C–H Deuteration
This protocol describes a general method for the deuteration of arenes using a palladium catalyst.
Materials:
-
Arene substrate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Deuterium source (e.g., D₂O, D₂ gas)
-
Co-solvent (e.g., HFIP)
-
Pressure-resistant vial with a magnetic stir bar
Procedure:
-
In a pressure-resistant vial, combine the arene substrate, palladium catalyst, and ligand.
-
Add the D₂O and co-solvent.
-
Seal the vial and heat the reaction mixture at the desired temperature with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to remove non-isotopic impurities.
-
Analyze the product by NMR and MS to determine the degree and position of deuteration.
The general workflow for synthesis and analysis is depicted below:
Protocol 2: Analysis of Deuterium Incorporation by NMR
This protocol outlines the general steps for analyzing a deuterated compound using NMR spectroscopy.
Sample Preparation:
-
Dissolve a small amount of the purified deuterated compound in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The disappearance or reduction in the integral of a signal compared to a non-deuterated standard or an internal reference signal indicates deuterium incorporation at that position.
-
Acquire a ²H NMR spectrum to directly observe the signals of the incorporated deuterium atoms.
Data Analysis:
-
For ¹H NMR, calculate the percentage of deuteration at a specific site using the following equation: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100.
-
For ²H NMR, the integral of each deuterium signal is proportional to the amount of deuterium at that site.
Quantitative Data Summary
The following table summarizes the effectiveness of different analytical techniques for identifying and quantifying isotopic impurities.
| Analytical Technique | Information Provided | Quantitation Level | Key Advantages & Disadvantages |
| ¹H NMR | Position & Degree of Deuteration | Semi-Quantitative to Quantitative | Widely available, provides structural information. Indirectly measures deuteration. |
| ²H NMR | Position & Presence of Deuterium | Quantitative | Direct detection of deuterium. Lower sensitivity than ¹H NMR. |
| Mass Spectrometry (MS) | Isotopic Distribution (Isotopologues) | Quantitative | High sensitivity for determining overall deuterium content. Does not typically provide positional information. |
References
Technical Support Center: Optimizing Cyclopropanation with Deuterated Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for cyclopropanation with deuterated reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using deuterated reagents in cyclopropanation?
A1: The main challenges when incorporating deuterated reagents in cyclopropanation reactions often revolve around altered reaction kinetics, potential changes in selectivity, and the preparation of high-purity deuterated starting materials. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a primary kinetic isotope effect (KIE), potentially slowing down reactions where C-H/C-D bond cleavage is the rate-determining step. This can manifest as lower yields or the need for more forcing reaction conditions. Furthermore, secondary KIEs can influence the stability of transition states, which may alter the diastereoselectivity or enantioselectivity of the reaction compared to its non-deuterated counterpart.
Q2: How does the kinetic isotope effect (KIE) impact my cyclopropanation reaction?
A2: The kinetic isotope effect can be a powerful tool for probing reaction mechanisms. In cyclopropanation, a significant primary KIE (where kH/kD > 1) suggests that C-H bond cleavage is involved in the rate-determining step. For instance, in some metal-catalyzed cyclopropanations involving diazo compounds, the decomposition of the diazo compound to form a metal carbene is the rate-limiting step and does not involve C-H bond cleavage, resulting in a negligible KIE. However, if subsequent steps involving the substrate's C-H bonds are rate-limiting, a KIE may be observed. Understanding the KIE can help in optimizing reaction conditions. For example, if a large KIE is observed, indicating a slow C-D bond cleavage, increasing the reaction temperature or catalyst loading might be necessary to achieve a reasonable reaction rate.
Q3: Where can I find protocols for preparing deuterated cyclopropanating agents?
A3: The synthesis of deuterated cyclopropanating agents typically involves the use of a deuterated precursor. For example:
-
Deuterated Diiodomethane (CD₂I₂): This can be prepared from deuterated methanol (CD₃OD) through various iodination methods. One common method involves the reaction of deuterated methanol with red phosphorus and iodine.
-
Deuterated Diazomethane (CD₂N₂): This can be synthesized by the hydrolysis of N-nitroso-N-methylurea (NMU) with a deuterated base, such as a solution of sodium deuteroxide in D₂O.
It is crucial to handle these reagents, especially diazomethane, with extreme caution due to their toxicity and explosive nature.
Troubleshooting Guides
Problem 1: Low or No Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows minimal product formation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Kinetic Isotope Effect (KIE): The C-D bond cleavage is the rate-determining step, leading to a significantly slower reaction. | Increase reaction temperature in increments of 5-10°C. Increase catalyst loading by 0.5-1 mol% increments. Extend the reaction time. |
| Inactive Reagents: The deuterated cyclopropanating agent (e.g., CD₂I₂, deuterated diazo compound) may have degraded or was not properly activated. | For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated. For diazo reactions, prepare the deuterated diazomethane solution fresh and use it immediately. |
| Catalyst Inefficiency: The chosen catalyst may not be optimal for the deuterated substrate or reagent. | Screen a variety of catalysts with different electronic and steric properties. For example, in rhodium-catalyzed reactions, catalysts with different carboxylate or prolinate ligands can exhibit varying activities. |
| Impurities: Trace impurities in the deuterated starting materials or solvents can poison the catalyst or quench reactive intermediates. | Purify all starting materials and solvents. Ensure all glassware is thoroughly dried. |
Problem 2: Poor Diastereo- or Enantioselectivity
Symptoms:
-
The desired diastereomer or enantiomer is not the major product.
-
The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is lower than expected based on the non-deuterated reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Kinetic Isotope Effect: Deuterium substitution alters the energy of the diastereomeric or enantiomeric transition states. | Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy. Screen different solvents to find one that may enhance the desired selectivity through differential solvation of the transition states. |
| Change in Reaction Mechanism: The presence of deuterium may favor an alternative reaction pathway with lower selectivity. | Re-evaluate the reaction mechanism using techniques like in-situ IR or NMR spectroscopy to identify any unexpected intermediates. |
| Catalyst-Substrate Mismatch: The chiral catalyst may not induce the same level of stereocontrol with the deuterated substrate. | Experiment with different chiral ligands on the metal catalyst. A ligand with a different steric or electronic profile may provide better stereochemical control. |
Data Presentation: Impact of Deuteration on Cyclopropanation
The following tables summarize the potential impact of deuterated reagents on key reaction parameters. Note: The following data is illustrative and may vary depending on the specific substrate and reaction conditions.
Table 1: Illustrative Yield Comparison in Simmons-Smith Cyclopropanation
| Alkene | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | CH₂I₂/Zn-Cu | 25 | 12 | 85 |
| Styrene | CD₂I₂/Zn-Cu | 25 | 24 | 78 |
| d₈-Styrene | CH₂I₂/Zn-Cu | 25 | 18 | 80 |
Table 2: Illustrative Selectivity in Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Reagent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (trans, %) |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | 25 | 80:20 | N/A |
| Rh₂(OAc)₄ | Deuterated Ethyl Diazoacetate | 25 | 75:25 | N/A |
| Rh₂(S-DOSP)₄ | Ethyl Diazoacetate | 0 | 95:5 | 98 (1R, 2R) |
| Rh₂(S-DOSP)₄ | Deuterated Ethyl Diazoacetate | 0 | 92:8 | 96 (1R, 2R) |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation with Deuterated Diiodomethane (CD₂I₂)
Materials:
-
Alkene (1.0 eq)
-
Zinc-Copper Couple (2.0 eq)
-
Deuterated Diiodomethane (CD₂I₂) (1.5 eq)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
Procedure:
-
Activation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq). Add a solution of copper(II) acetate monohydrate (0.05 eq) in acetic acid. Stir vigorously until the zinc turns black. Decant the acetic acid and wash the zinc-copper couple with anhydrous diethyl ether (3 x 10 mL).
-
Reaction Setup: Suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reagents: Add a solution of the alkene (1.0 eq) and deuterated diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Deuterated Ethyl Diazoacetate
Materials:
-
Alkene (1.0 eq)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.5-1 mol%)
-
Deuterated Ethyl Diazoacetate solution in DCM
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the alkene (1.0 eq), Rh₂(OAc)₄ (0.5-1 mol%), and anhydrous DCM.
-
Addition of Diazo Compound: Prepare a solution of deuterated ethyl diazoacetate (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a blast shield.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the alkene and the formation of the cyclopropane product can be tracked.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Preventing isotopic scrambling in Bromocyclopropane-d4 reactions
Welcome to the technical support center for Bromocyclopropane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic scrambling during chemical reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions to help maintain the isotopic purity of your deuterated compounds.
Troubleshooting Guide: Isotopic Scrambling
Isotopic scrambling, the undesired migration of deuterium atoms to other positions within a molecule, can be a significant challenge when working with deuterated compounds like this compound. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Mass spectrometry or NMR analysis shows deuterium in unintended positions on the cyclopropane ring or adjacent structures after a reaction. | Radical Intermediates: Many reactions involving bromocyclopropanes can proceed through a cyclopropylcarbinyl radical intermediate. This radical is known to be highly reactive and can undergo rapid ring-opening and rearrangement, which can facilitate the migration of deuterium atoms.[1][2][3] | 1. Avoid Radical-Inducing Conditions: Steer clear of reaction conditions that promote radical formation, such as high temperatures, UV light, or radical initiators (e.g., AIBN), unless the reaction mechanism specifically requires it and scrambling is not a concern.[4] 2. Utilize Controlled Radical Reactions: If a radical pathway is unavoidable, consider using methods that offer better control over radical intermediates, such as photoredox catalysis which can operate under milder conditions.[5] 3. Trapping Intermediates: Introduce a radical trap or a reagent that reacts quickly with the desired radical intermediate to minimize its lifetime and the opportunity for rearrangement and scrambling. |
| Deuterium loss or exchange with protic solvents or reagents. | H/D Exchange: The presence of acidic or basic sites in the reaction mixture, in combination with protic solvents (containing O-H, N-H bonds), can lead to hydrogen-deuterium exchange. This is particularly relevant if reaction intermediates are susceptible to protonation/deprotonation. | 1. Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, dioxane, DCM, acetonitrile) that do not have exchangeable protons. 2. Dry Reagents and Solvents: Ensure all reagents and solvents are rigorously dried to remove traces of water, which can be a source of protons. 3. Non-Protic Acid/Base Systems: If an acid or base is required, opt for non-protic systems (e.g., Lewis acids, or bases like potassium tert-butoxide in an aprotic solvent). |
| Scrambling observed during metal-catalyzed cross-coupling reactions. | Mechanism-Specific Issues: The specific mechanism of the organometallic reaction can influence isotopic stability. For example, intermediates in some catalytic cycles might be prone to rearrangements that lead to scrambling. Certain transition metals may also facilitate H/D exchange. | 1. Catalyst and Ligand Selection: The choice of metal catalyst and ligands can significantly impact the reaction pathway. Experiment with different ligand systems to find one that promotes the desired transformation without inducing scrambling. For instance, in Ni-catalyzed reactions, the leaving group and ligands can influence whether the reaction proceeds via a radical or polar pathway. 2. Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can often suppress side reactions, including those that lead to scrambling. |
| Isotopic scrambling during the synthesis of this compound itself. | Synthetic Route: The method used to prepare the deuterated bromocyclopropane can be the source of scrambling. For example, certain cyclopropanation methods may not be fully stereospecific or may involve intermediates that allow for scrambling. | 1. Review Synthetic Method: Consider synthetic strategies that are known to be highly stereospecific and avoid scrambling. For example, the Simmons-Smith reaction is known to be stereospecific. Photoredox-mediated syntheses using D₂O as the deuterium source have also been developed to provide highly regio- and stereoselective deuteration while avoiding scrambling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that leads to isotopic scrambling in reactions with this compound?
A1: The most significant cause of isotopic scrambling is the formation of radical intermediates. When the bromine atom is abstracted, a cyclopropyl radical can form. This can rearrange to a more stable cyclopropylcarbinyl radical, which is known to undergo very rapid ring-opening to form a homoallyl radical. These rearrangements and the high reactivity of the intermediates provide pathways for deuterium atoms to migrate, leading to a loss of isotopic purity.
Q2: How can I detect if isotopic scrambling has occurred in my product?
A2: The most common methods for detecting isotopic scrambling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: A clean ¹H NMR spectrum of a fully deuterated cyclopropane ring should show no signals in the cyclopropyl region. The appearance of small peaks in this region can indicate H/D exchange and scrambling.
-
²H NMR: Deuterium NMR can directly show the positions of the deuterium atoms on the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the overall level of deuteration. Tandem MS (MS/MS) can sometimes provide information about the location of deuterium atoms by analyzing fragment ions, although care must be taken as the fragmentation process itself can sometimes induce scrambling.
Q3: Are certain types of reactions more prone to causing isotopic scrambling with this compound?
A3: Yes. Reactions that proceed through radical mechanisms are the most likely to cause scrambling. This includes many traditional organotin-mediated radical reactions, reactions initiated by light or heat, and some metal-catalyzed reactions that have single-electron transfer (SET) steps in their catalytic cycles. Conversely, reactions that proceed through concerted mechanisms or well-defined ionic pathways are generally less likely to cause scrambling, provided that H/D exchange with the solvent or reagents is avoided.
Q4: Can the choice of solvent influence the degree of isotopic scrambling?
A4: Absolutely. As mentioned in the troubleshooting guide, using protic solvents (like water, methanol, or ethanol) can lead to H/D exchange, which is a form of isotopic scrambling. It is highly recommended to use dry, aprotic solvents to minimize this risk.
Experimental Protocols
Protocol 1: General Procedure for a Radical Reaction with Minimized Scrambling (Example: Reductive Debromination)
This protocol provides a general framework for a radical reaction using conditions that can help minimize the lifetime of radical intermediates.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas for at least 30 minutes before use.
-
Ensure all reagents are of the highest purity and are handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a dried flask under an inert atmosphere, add your this compound substrate (1 equivalent).
-
Add a radical scavenger or a fast-reacting trapping agent (e.g., a thiol or a suitable alkene, concentration to be optimized).
-
Dissolve the components in the chosen anhydrous, aprotic solvent (e.g., THF, Toluene).
-
-
Initiation and Reaction:
-
If using a chemical initiator (e.g., triethylborane/O₂), add it slowly at a low temperature (e.g., -78 °C to 0 °C) to control the rate of radical formation.
-
If using a photoredox catalyst, ensure the reaction is shielded from ambient light until initiation by the specific wavelength light source is desired.
-
Maintain the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
-
Work-up and Analysis:
-
Quench the reaction using standard procedures appropriate for the reagents used.
-
Purify the product quickly, avoiding harsh conditions (e.g., high heat during distillation or prolonged exposure to silica gel).
-
Analyze the product for isotopic scrambling using ²H NMR and/or mass spectrometry.
-
Visualizing Reaction Pathways
To better understand the potential for isotopic scrambling, it is helpful to visualize the underlying chemical pathways.
Caption: Reaction pathways for this compound.
References
Troubleshooting low incorporation of deuterium in labeling experiments
Welcome to the technical support center for deuterium labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low or variable deuterium incorporation.
Frequently Asked Questions (FAQs)
Q1: My deuterium incorporation is significantly lower than expected. What are the primary causes?
Low deuterium incorporation can stem from three main areas: the deuterium source and media preparation, the biological system (cell health and metabolism), and downstream sample processing and analysis. A systematic approach is crucial to pinpoint the issue.
A logical first step is to follow a troubleshooting workflow to diagnose the potential source of the problem systematically.
Q2: What is "back-exchange" and how can I minimize it?
Back-exchange is a critical issue where deuterium incorporated into your molecules of interest is lost and replaced by protons from aqueous solvents during sample preparation and analysis.[1][2] This phenomenon is a major cause of apparent low deuterium incorporation, especially in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
The most common sites for back-exchange are labile protons on heteroatoms (e.g., -OH, -NH, -SH). While deuterium on carbon (C-D) bonds is generally stable, it can be lost under certain pH conditions or through enzymatic activity.[3][4]
To minimize back-exchange, consider the following factors that influence its rate:
| Factor | Impact on Back-Exchange | Recommended Action |
| pH | Rate is minimal around pH 2.5-3.0.[1] | Maintain low pH during digestion and chromatography. |
| Temperature | Higher temperatures increase the exchange rate. | Keep samples cold at all stages. Use subzero temperature UPLC systems if available, which can reduce the back-exchange rate by ~3-fold for every 10°C decrease. |
| LC Separation Time | Longer exposure to protic mobile phases increases exchange. | Use shorter gradients where possible, although this may sacrifice resolution. Note that shortening the gradient by two-fold may only reduce back-exchange by ~2%. |
| Ionic Strength | High salt concentrations can increase back-exchange. | Use higher salt during initial proteolysis but lower salt (<20 mM) before electrospray injection. |
| Desolvation Temperature | High temperatures in the MS source can promote exchange. | Optimize and lower the desolvation temperature. |
Q3: How does cellular metabolism affect deuterium incorporation?
The cell's metabolic state is a key determinant of labeling efficiency. Several factors can lead to lower-than-expected incorporation:
-
Slow Metabolic Activity: If cells are in a stationary phase or are metabolically inactive, the synthesis of new biomolecules will be slow, leading to poor incorporation of deuterium from precursors like D₂O. It's crucial to ensure cells are healthy and in the logarithmic growth phase.
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Enzyme-Catalyzed Water Exchange: Certain enzymes, particularly flavin-containing enzymes, can catalyze the exchange of hydrogen atoms between NADPH and water. This can dilute the deuterium label from deuterated substrates, leading to an underestimation of flux through specific pathways.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, meaning reactions that involve breaking this bond may proceed more slowly. While often small (e.g., 4-6% for glucose metabolism), this effect can contribute to a lower rate of incorporation into downstream metabolites.
-
Media Composition: High concentrations of non-essential amino acids in cell culture media can dilute the contribution of de novo synthesis, which is where deuterium from D₂O is primarily incorporated into the carbon backbone of these amino acids.
Q4: I suspect my D₂O source or media is the problem. How can I check this?
Ensuring the high enrichment of your deuterium source is a critical first step.
-
Verify D₂O Purity: Always use high-purity D₂O (>99.8%). If contamination with H₂O is suspected, the enrichment can be verified. A simple method involves analyzing a sample of the D₂O-containing media.
-
Proper Media Preparation: D₂O should be pre-diluted into the culture media before it is applied to the cells. Adding pure D₂O directly to cells can result in slow and incomplete equilibration with the free amino acids in the media. For cell culture experiments, a final D₂O concentration of 4-10% is common.
Experimental Protocols
Protocol 1: Minimizing Back-Exchange During Sample Preparation
This protocol is adapted for proteomics experiments involving protein digestion and LC-MS analysis.
Objective: To minimize the loss of deuterium label during sample processing.
Methodology:
-
Quenching: Rapidly lower the pH and temperature of the labeling reaction to minimize ongoing exchange. Add pre-chilled quench buffer (e.g., phosphate buffer at pH 2.5) to the sample.
-
Digestion: Perform enzymatic digestion (e.g., with pepsin) at a low temperature (e.g., on ice or at 4°C) and low pH (pH ~2.5). This minimizes exchange and reduces disulfide bonds.
-
Trapping and Desalting: Immediately after digestion, inject the sample onto a trapping column to desalt and concentrate the peptides. This step should be performed using a cooled autosampler and HPLC system.
-
Chromatography:
-
Temperature: Use an LC system capable of subzero-temperature separation (e.g., -10°C or -20°C). This is one of the most effective ways to reduce back-exchange during the analytical separation.
-
Mobile Phases: Ensure mobile phases are prepared with high-purity solvents and maintained at a low pH (e.g., 0.1% formic acid in water/acetonitrile).
-
Gradient: Use the shortest possible gradient that provides adequate peptide separation to limit the time peptides are exposed to the aqueous mobile phase.
-
-
Mass Spectrometry: Optimize source parameters, particularly the desolvation temperature, to be as low as possible while maintaining good signal intensity to prevent gas-phase back-exchange.
Protocol 2: Preparation of Deuterated Media for Cell Culture
Objective: To ensure consistent and maximal deuterium availability for metabolic labeling in cultured cells.
Methodology:
-
Calculate Required Volume: Determine the final desired D₂O concentration in your culture medium (e.g., 4%). For 500 mL of media, you would need 20 mL of D₂O.
-
Prepare Base Medium: Prepare the required volume of your standard cell culture medium (e.g., DMEM) without serum or other supplements that will be added later. For the 500 mL example, prepare 480 mL of base medium.
-
Add D₂O: Using a sterile filter, add the calculated volume of D₂O (e.g., 20 mL of >99.8% D₂O) to the base medium.
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Mix Thoroughly: Gently swirl or invert the bottle to ensure the D₂O is completely and homogenously mixed with the medium.
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Add Supplements: Add serum, antibiotics, and other required supplements to the final D₂O-enriched medium.
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Equilibrate and Apply: Before applying to cells, ensure the medium is at the correct temperature (37°C) and pH. Replace the old medium with the new deuterated medium for the duration of the labeling experiment.
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and weighing Bromocyclopropane-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and weighing Bromocyclopropane-d4. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and accurate use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled version of Bromocyclopropane.[1] Deuterated compounds like this are valuable in various scientific fields. They are often used as tracers to understand metabolic pathways and reaction mechanisms.[1][2] Additionally, they can serve as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1]
Q2: What are the general storage recommendations for this compound?
While specific storage conditions should always be confirmed with the manufacturer's certificate of analysis, general best practices for deuterated and volatile compounds apply. This compound is typically stored at room temperature. To maintain its integrity, it should be kept in a tightly sealed container to prevent moisture ingress and evaporation. For light-sensitive compounds, storage in amber vials or other light-protecting containers is recommended.
Q3: What are the main safety hazards associated with this compound?
Q4: I'm having trouble getting a stable reading when weighing this compound. What could be the cause and how can I resolve it?
If you observe a continuously dropping mass on the analytical balance, it is likely due to the evaporation of the volatile liquid. To obtain an accurate and stable weight, you need to minimize evaporation during the weighing process. This can be achieved by using a sealed container, such as a vial with a septum or an Erlenmeyer flask with a stopper. It is also recommended to work quickly and, if necessary, cool the sample before weighing.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound and its non-deuterated analog.
| Property | This compound | Bromocyclopropane (for reference) |
| Molecular Formula | C₃D₄HBr | C₃H₅Br |
| Molecular Weight | 125.00 g/mol | 120.977 g/mol |
| CAS Number | 1398065-55-8 | 4333-56-6 |
| Boiling Point | Not specified, but likely similar to the unlabeled compound. | 68–70 °C |
| Density | Not specified, but likely similar to the unlabeled compound. | 1.515 g/cm³ |
| Purity | Typically ≥ 98% Chemical Purity, 99 atom % D | Not applicable |
| Appearance | Liquid | Colorless to pale yellow liquid |
Experimental Protocol: Weighing this compound
This protocol details the recommended procedure for accurately weighing the volatile compound this compound.
Objective: To accurately weigh a target mass of this compound while minimizing loss due to evaporation.
Materials:
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This compound
-
Analytical balance (minimum 4-decimal place readability)
-
Gas-tight syringe with a needle
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Vial with a septum cap
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Receiving vessel (e.g., round-bottom flask with a septum)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Don appropriate PPE.
-
Allow the this compound container to equilibrate to room temperature if it was stored under refrigeration.
-
-
Tare the Receiving Vessel:
-
Place the receiving vessel with its septum on the analytical balance.
-
Tare the balance to zero.
-
-
Withdrawing the Liquid:
-
Using a gas-tight syringe, carefully withdraw a slightly larger volume of this compound than required from the stock vial.
-
Ensure there are no air bubbles in the syringe.
-
-
Dispensing and Weighing:
-
Quickly and carefully inject the desired amount of this compound into the tared receiving vessel through the septum.
-
Immediately record the stable mass reading from the balance.
-
-
Alternative "Weighing by Difference" Method:
-
Alternatively, you can weigh the syringe containing the this compound.
-
Dispense the desired amount into the receiving vessel.
-
Reweigh the syringe. The difference in mass is the amount of liquid transferred.
-
-
Post-Weighing:
-
Properly seal the receiving vessel.
-
Clean the syringe immediately as per your laboratory's standard operating procedures.
-
Ensure the stock vial of this compound is tightly sealed and returned to its proper storage location.
-
Visual Workflow for Safe Handling and Weighing
The following diagram illustrates the key decision points and workflow for the safe handling and weighing of this compound.
Caption: Workflow for safe handling and weighing of this compound.
References
Technical Support Center: Troubleshooting NMR Resolution Issues with Bromocyclopropane-d4
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor resolution in Nuclear Magnetic Resonance (NMR) spectroscopy when using Bromocyclopropane-d4. The following information provides a structured approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution in my NMR spectrum when using this compound?
Poor resolution, characterized by broad or distorted peaks, can arise from several factors related to the sample preparation, the instrument's condition, and the experimental parameters. The most common issues include:
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Improper Shimming: An inhomogeneous magnetic field is a leading cause of poor line shape and resolution.[1][2][3] Shimming is the process of adjusting the currents in the shim coils to make the magnetic field more uniform across the sample.[2][4]
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Sample Quality: The presence of suspended particulate matter, high sample viscosity, or sample precipitation can lead to significant line broadening. It is crucial to ensure your sample is fully dissolved and free of any solids.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks. Conversely, a very dilute sample may result in a poor signal-to-noise ratio.
-
NMR Tube Quality: The use of low-quality or scratched NMR tubes can distort the magnetic field.
-
Suboptimal Experimental Parameters: Incorrectly set parameters, such as acquisition time and spectral width, can negatively impact the resolution of the spectrum.
Q2: My baseline is distorted. How can I correct this?
A distorted baseline can be caused by a few factors:
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Poor Shimming: This is a common cause and re-shimming the instrument should be the first step.
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Instrumental Artifacts: The initial data points of the Free Induction Decay (FID) might be corrupted. Reprocessing the spectrum with a backward linear prediction or adjusting the digital filter could resolve this.
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Very Broad Signals: An underlying broad signal, possibly from polymeric material or the sample itself, can distort the baseline.
Q3: The peaks for my compound of interest are very broad. What are the likely causes and solutions?
Broad peaks can be attributed to several factors:
-
Poor Shimming: As with many resolution issues, inadequate shimming is a primary suspect.
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Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, it will create an inhomogeneous environment, leading to broad lines. Ensure complete dissolution and filter your sample.
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High Concentration: A highly concentrated sample can increase viscosity, which in turn broadens the spectral lines. Diluting the sample may help to sharpen the peaks.
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Paramagnetic Impurities: The presence of paramagnetic substances, including dissolved oxygen, can cause significant line broadening. Degassing the sample can be beneficial for high-resolution experiments.
Troubleshooting Guide
Category 1: Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
| Issue | Recommended Action |
| Particulate Matter | Filter the sample solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any suspended solids. |
| High Concentration | Prepare a more dilute sample. For a standard ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point. |
| Poor Quality NMR Tube | Use clean, high-quality NMR tubes to ensure a uniform sample environment. Avoid tubes with any visible scratches or defects. |
| Paramagnetic Impurities | For high-resolution work, consider degassing the sample to remove dissolved oxygen using techniques like the freeze-pump-thaw method. |
Category 2: Instrument and Experimental Parameters
The state of the NMR spectrometer and the chosen experimental parameters directly influence the spectral resolution.
| Parameter | Impact on Resolution | Recommended Practice |
| Shimming | A homogeneous magnetic field is essential for sharp signals. | Perform manual or automated shimming before each experiment. The lock signal should be maximized and stable. |
| Acquisition Time (AT) | Determines the digital resolution. Longer AT leads to better resolution. | For high-resolution spectra, an acquisition time of at least 2-3 seconds is recommended. |
| Spectral Width (SW) | Should be large enough to contain all signals of interest. An excessively large SW can decrease resolution for a fixed number of data points. | Set the spectral width to be just wide enough to encompass all expected peaks. |
| Number of Points (TD) | Increasing the number of data points for a fixed spectral width will increase the acquisition time and improve digital resolution. | A larger number of points will result in a better-defined spectrum. |
The relationship between these parameters is given by: Digital Resolution (Hz/point) = SW (Hz) / TD A smaller value for digital resolution indicates better resolution.
Experimental Protocols
Standard Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of your sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of this compound.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Filtration: Use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool at the tip.
-
Transfer: Carefully filter the solution through the pipette directly into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent any contamination.
Basic Shimming Procedure
-
Insert Sample: Place the NMR tube in the spinner and insert it into the magnet.
-
Locking: Lock onto the deuterium signal of the this compound. Optimize the lock power and gain to achieve a strong and stable lock signal (e.g., >60%).
-
Iterative Shimming:
-
Begin by adjusting the lower-order on-axis shims (Z1 and Z2) to maximize the lock level.
-
Proceed to adjust higher-order on-axis shims (Z3, Z4) and then re-optimize the lower-order shims.
-
If spinning sidebands are present, adjust the off-axis shims (X, Y, XZ, YZ, etc.).
-
Continue this iterative process until the lock level is maximized and stable, and the peak shape in a test spectrum is sharp and symmetrical.
-
Visualizations
Caption: A logical workflow for diagnosing poor NMR resolution.
Caption: Factors affecting NMR resolution.
References
Technical Support Center: Optimizing GC-MS Parameters for Bromocyclopropane-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful GC-MS analysis of Bromocyclopropane-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active Sites in the Inlet or Column: The analyte may be interacting with active sites in the GC system, leading to peak tailing. | - Use a deactivated inlet liner. - Trim the first few centimeters of the analytical column. - Condition the column according to the manufacturer's instructions. |
| Inappropriate Injection Temperature: If the temperature is too low, the sample may not vaporize efficiently. | Optimize the injector temperature. Start with a temperature around 200-250 °C and adjust in 10-20 °C increments to find the optimal setting that provides good peak shape without causing degradation. | |
| Poor Peak Shape (Fronting) | Column Overload: Injecting too much sample can lead to peak fronting. | - Reduce the injection volume. - Dilute the sample. - Use a split injection method or increase the split ratio. |
| Low or No Signal | Thermal Degradation: Bromocyclopropane is susceptible to thermal degradation, especially at high temperatures. | - Lower the injector temperature. - Use a pulsed-pressure or programmed temperature vaporization (PTV) inlet to minimize the time the analyte spends in the hot injector. |
| Leaks in the System: Air leaks can significantly reduce sensitivity. | - Perform a leak check of the GC-MS system, paying close attention to the injector septum, column fittings, and transfer line. | |
| Inconsistent Retention Times | Fluctuations in Carrier Gas Flow: Inconsistent flow rates will lead to shifting retention times. | - Ensure a stable carrier gas supply and that the electronic pressure control (EPC) is functioning correctly. - Check for leaks in the gas lines. |
| Oven Temperature Instability: Poor oven temperature control will affect chromatography. | - Verify the oven temperature calibration. | |
| Isotope Peak Ratio Incorrect | Co-elution with Interfering Compounds: A co-eluting species can contribute to the ion signal, altering the expected isotopic pattern. | - Optimize the GC temperature program to improve separation. - Select more specific fragment ions for quantification that are unique to this compound. |
| Mass Spectrometer Detuning: The mass spectrometer may need to be tuned. | - Perform a tune of the mass spectrometer according to the manufacturer's protocol. | |
| Split Peaks | Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak splitting. | - Ensure the column is cut cleanly and squarely. - Install the column at the correct depth as specified by the instrument manufacturer. |
| Solvent Effects: Mismatched solvent and stationary phase polarity or too large of an injection volume can cause peak splitting. | - Use a solvent that is compatible with the stationary phase. - Reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the GC-MS analysis of this compound?
A1: The main challenges include:
-
Thermal Lability: Bromocyclopropane can be thermally sensitive and may degrade in a hot GC inlet, leading to lower sensitivity and the appearance of degradation products.
-
Chromatographic Isotope Effect: Deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts.[1] This can be a critical factor in methods where both are being analyzed.
-
Peak Shape Issues: As a small, polarizable molecule, it can be prone to peak tailing due to interactions with active sites in the GC system.
-
Quantification: The presence of bromine with its two major isotopes (79Br and 81Br) and the deuterium labeling requires careful selection of ions for accurate quantification to avoid isotopic interferences.
Q2: What is a good starting point for GC-MS method parameters for this compound analysis?
A2: The following table provides recommended starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar to mid-polar column is a good starting point for this type of analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for higher concentration samples to avoid column overload. Use splitless for trace-level analysis to maximize sensitivity. |
| Injector Temperature | 220 °C | A good starting point to ensure vaporization without causing significant thermal degradation. This should be optimized. |
| Carrier Gas | Helium or Hydrogen | Helium is standard. Hydrogen can provide faster analysis times and better efficiency at higher flow rates. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | - Initial Temp: 40 °C, hold for 2 min - Ramp: 10 °C/min to 150 °C - Hold: 2 min | This program provides a good starting point for separating this compound from potential impurities and solvent peaks. |
| MS Transfer Line Temp. | 250 °C | Should be high enough to prevent condensation of the analyte without causing degradation. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for many applications. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard electron energy for EI. |
| Mass Scan Range | m/z 35 - 200 | This range will cover the molecular ion and expected fragment ions of this compound. |
| Selected Ions for SIM | To be determined empirically | Select characteristic ions for this compound. The molecular ion region (e.g., m/z 124, 126 for the d4-bromo-fragment) and major fragment ions should be evaluated. |
Q3: How do I prepare a sample containing this compound for GC-MS analysis?
A3: this compound is a volatile compound, so sample preparation should be handled accordingly.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a volatile solvent that is compatible with your GC column and does not co-elute with your analyte. Dichloromethane or ethyl acetate are common choices.
-
Standard Preparation:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL). Store this solution in a tightly sealed vial at 2-8 °C.
-
Perform serial dilutions from the stock solution to prepare calibration standards covering the expected concentration range of your samples.
-
-
Sample Dilution:
-
If your sample is a liquid, dilute it with the chosen solvent to bring the concentration of this compound into the calibration range.
-
If your sample is a solid, an extraction step (e.g., sonication or Soxhlet) with a suitable solvent may be necessary.
-
-
Internal Standard: For accurate quantification, it is highly recommended to use an internal standard. A non-deuterated Bromocyclopropane or another structurally similar compound with a different retention time can be used. Add a fixed amount of the internal standard to all calibration standards and samples.
-
Vial Sealing: Immediately after adding the sample to an autosampler vial, seal it with a screw cap and septum to prevent the loss of the volatile analyte.
Q4: What are the expected mass spectral fragments for this compound?
A4: The mass spectrum of non-deuterated bromocyclopropane shows a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio). For this compound (C₃D₄HBr), the molecular ion region will be shifted by +4 amu. The fragmentation will likely involve the loss of the bromine atom and fragmentation of the cyclopropyl ring.
Expected Key Ions for this compound (EI):
-
Molecular Ion (M+): Look for a pair of peaks around m/z 124 (C₃D₄H79Br) and 126 (C₃D₄H81Br). The intensity of these may be low.
-
Loss of Bromine ([M-Br]+): A significant fragment at m/z 45 (C₃D₄H+).
-
Other Fragments: Other smaller fragments from the breakdown of the deuterated cyclopropyl ring may be observed.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
Validation & Comparative
Bromocyclopropane-d4: A Comparative Guide for Use as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, as a class of stable isotope-labeled internal standards (SIL-IS), are widely regarded as the gold standard. This guide provides a comprehensive comparison of Bromocyclopropane-d4 with other commonly employed deuterated internal standards, supported by a review of their physicochemical properties and established analytical methodologies.
The Critical Role of Deuterated Internal Standards
Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any experimental variability affects both the analyte and the standard to the same extent. Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its behavior during extraction, chromatography, and ionization remains nearly identical to the unlabeled analyte.[2]
Physicochemical Properties: this compound and Alternatives
The selection of an appropriate deuterated internal standard is often guided by the properties of the analytes being quantified. For the analysis of small, volatile, and halogenated organic compounds, this compound presents a viable option. Its performance can be contextualized by comparing its properties with those of other deuterated standards commonly used in Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic compound (VOC) analysis, such as Toluene-d8 and Chlorobenzene-d5.
| Property | This compound (approximated) | Toluene-d8 | Chlorobenzene-d5 |
| Molecular Formula | C₃HD₄Br | C₇D₈ | C₆D₅Cl |
| Molecular Weight | 125.00 g/mol [3] | 100.19 g/mol | 117.60 g/mol |
| Boiling Point | ~68-70 °C | ~111 °C | ~132 °C |
| Primary Application | Analysis of small, volatile halogenated compounds | Analysis of aromatic and other volatile organic compounds | Analysis of chlorinated and other volatile/semi-volatile organic compounds |
| Typical Matrix | Environmental (water, air), Biological | Environmental, Biological, Pharmaceutical | Environmental, Industrial |
Note: The boiling point for this compound is approximated from the unlabeled Bromocyclopropane.
Performance Comparison and Considerations
This compound:
-
Advantages: As a small, volatile molecule, it is well-suited for purge-and-trap and headspace GC-MS analysis of similar analytes. Its simple structure may lead to predictable fragmentation patterns in the mass spectrometer.
-
Considerations: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which can be beneficial for identification but may require careful selection of quantification and qualifier ions to avoid spectral overlap with co-eluting compounds.
Toluene-d8 and Chlorobenzene-d5:
-
Advantages: These are widely used and well-characterized internal standards for a broad range of volatile organic compounds.[4] Their performance characteristics are extensively documented in various analytical methods.
-
Considerations: In complex matrices, the response of these internal standards can be affected by the total organic content, potentially leading to variations in signal intensity.
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. The following is a representative methodology for the analysis of volatile organic compounds in a water matrix using GC-MS with a deuterated internal standard like this compound.
Objective: To quantify the concentration of a volatile halogenated analyte in water using this compound as an internal standard.
Methodology: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
-
Sample Preparation:
-
Collect water samples in 40 mL vials with zero headspace.
-
Add a precise volume of a this compound standard solution to each sample, calibration standard, and blank to achieve a known final concentration.
-
-
Purge-and-Trap:
-
The sample is purged with an inert gas (e.g., helium) at a specified flow rate and duration.
-
Volatile compounds, including the analyte and this compound, are stripped from the water and collected on a sorbent trap.
-
The trap is then rapidly heated to desorb the trapped compounds into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for VOC analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interaction with the stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity.
-
Ions to Monitor: Specific ions for the analyte and this compound are monitored. For this compound, ions that include the bromine isotopes would be selected.
-
-
Data Analysis:
The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of this compound, using a calibration curve generated from standards of known concentrations.
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections involved in using a deuterated internal standard, the following diagrams are provided.
Caption: A flowchart of the analytical process from sample preparation to final reporting.
Caption: How an internal standard corrects for analytical variability.
References
A Comparative Guide to Analytical Method Validation Using Bromocyclopropane-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is precise and reproducible, a critical aspect of regulatory compliance and confidence in experimental outcomes. The use of a stable isotope-labeled internal standard is a widely accepted practice to achieve high-quality quantitative data. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on Bromocyclopropane-d4, against other alternatives, supported by experimental data and detailed methodologies.
Deuterated internal standards, such as this compound, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[1] This near-identical chemical behavior is the primary reason for the superior performance of deuterated standards in correcting for variability during sample preparation and analysis.[1]
Performance Comparison: The Advantage of Isotopic Labeling
The primary alternatives to deuterated internal standards are structural analogs—molecules with a similar but not identical chemical structure to the analyte. While often more readily available, structural analogs do not co-elute perfectly with the analyte in chromatographic separations and can exhibit different ionization efficiencies in the mass spectrometer.[2] This can lead to inaccuracies in quantification, especially in complex matrices where matrix effects (suppression or enhancement of the analyte signal) are a concern.[1]
Deuterated standards, due to their similar physicochemical properties, co-elute with the analyte, ensuring that both compounds experience the same matrix effects. This co-elution is a significant advantage in minimizing analytical variability and improving the accuracy and precision of the results.
Quantitative Data Summary
The following tables summarize the expected performance improvements when using a deuterated internal standard compared to a structural analog. The data is based on general findings from studies comparing stable isotope-labeled internal standards with non-isotopically labeled analogs for the analysis of various compounds.
Table 1: Comparison of Precision in Quantitative Bioanalysis
| Internal Standard Type | Analyte Concentration | Coefficient of Variation (%CV) |
| Deuterated Internal Standard | Low | < 5% |
| Medium | < 5% | |
| High | < 5% | |
| Structural Analog | Low | 5-15% |
| Medium | 5-15% | |
| High | 5-15% |
Data synthesized from principles outlined in technical guides on deuterated internal standards.
Table 2: Comparison of Accuracy in Quantitative Bioanalysis
| Internal Standard Type | Analyte Concentration | Accuracy (% Bias) |
| Deuterated Internal Standard | Low | ± 5% |
| Medium | ± 5% | |
| High | ± 5% | |
| Structural Analog | Low | ± 15% |
| Medium | ± 15% | |
| High | ± 15% |
Data synthesized from principles outlined in technical guides on deuterated internal standards.
Experimental Protocols: A Workflow for Validation
A robust and well-documented experimental protocol is the foundation of a validated analytical method. The following is a generalized workflow for the validation of an analytical method for a volatile organic compound (VOC) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard, based on principles from established methodologies like the US EPA Method 8260.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., reagent water) with known concentrations of the analyte. A constant concentration of this compound is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
To a known volume of the unknown sample, add a precise amount of the this compound internal standard solution.
-
For the analysis of VOCs from aqueous samples, a purge-and-trap system is commonly employed to extract and concentrate the analytes.
GC-MS Analysis
-
Chromatographic Separation: The extracted analytes are separated on a GC column with a suitable temperature program. The similar chemical properties of the analyte and this compound will result in near-identical retention times.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a mode that allows for the simultaneous detection of the characteristic ions of the analyte and this compound. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity.
Data Analysis and Validation
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte for the calibration standards.
-
Quantification: The concentration of the analyte in the unknown samples and QC samples is determined using the calibration curve.
-
Validation Parameters: The method is validated by assessing the following parameters:
-
Linearity: The linearity of the calibration curve is evaluated.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) are determined by analyzing the QC samples.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Visualizing the Workflow and Rationale
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Analytical Method Validation Workflow
Rationale for Using an Internal Standard
References
A Comparative Guide to Isotopic Purity Assessment of Bromocyclopropane-d4: NMR vs. MS
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity in deuterated compounds like Bromocyclopropane-d4 is critical for the accuracy and reliability of experimental data. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.
This compound is a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic and metabolic studies.[1] The successful application of this compound is contingent on a high and accurately determined level of deuterium incorporation. This guide explores the methodologies and comparative performance of NMR and MS for the isotopic purity assessment of this compound.
Comparison of Analytical Techniques
Both NMR and MS are powerful techniques for determining the isotopic enrichment of deuterated compounds, each with its own set of advantages and limitations. The choice between them often depends on the specific information required, the available instrumentation, and the nature of the sample.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the nuclear spin transitions in a magnetic field, providing detailed structural information and site-specific isotopic enrichment. | Separates ions based on their mass-to-charge ratio, providing information on the overall isotopic distribution of the molecule. |
| Information Provided | - Site-specific deuterium incorporation- Quantitative assessment of different isotopologues- Structural confirmation of the compound | - Overall deuterium enrichment- Distribution of isotopologues (d0, d1, d2, d3, d4)- High sensitivity for detecting low-level impurities |
| Strengths | - Provides positional information of deuterium labels.[2] - Non-destructive technique.[2] - Can be more accurate than MS for isotopic abundance determination when combining ¹H and ²H NMR.[3][4] | - High sensitivity, requiring very small sample amounts. - High throughput, especially when coupled with chromatography (GC-MS or LC-MS). - Can be used for a wide range of compounds. |
| Limitations | - Lower sensitivity compared to MS, requiring more sample. - Longer acquisition times. - Can be complex to quantify with overlapping signals. | - Does not typically provide site-specific information on deuteration. - Destructive technique. - Ionization efficiency can vary between deuterated and non-deuterated species, potentially affecting accuracy. |
| Typical Application | Detailed structural elucidation and precise quantification of isotopic purity at specific atomic positions. | Rapid screening and quantification of overall isotopic enrichment in large batches of samples. |
Experimental Protocols
Detailed methodologies for assessing the isotopic purity of this compound using both NMR and MS are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of quantitative ¹H NMR and ²H NMR is a robust method for determining the isotopic purity of this compound.
1. Quantitative ¹H NMR Spectroscopy
-
Principle: This method quantifies the residual, non-deuterated species by comparing the integral of the proton signals in this compound to a known internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., 1,3,5-trichlorobenzene or maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of all protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
Calculate the molar ratio of the residual protonated species to the internal standard.
-
From this, determine the percentage of the non-deuterated and partially deuterated species, and subsequently the isotopic purity.
-
2. Quantitative ²H (Deuterium) NMR Spectroscopy
-
Principle: This method directly detects the deuterium nuclei, providing a direct measure of the deuterated species.
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in a protonated solvent (e.g., CHCl₃).
-
-
Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.
-
Data Acquisition:
-
Acquire a ²H NMR spectrum. Due to the low gyromagnetic ratio of deuterium, a larger number of scans may be required to achieve a satisfactory signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the deuterium signals. The relative integrals of the different deuterium environments can confirm the positions of deuteration. The total integral, when compared to an internal or external standard, can be used to quantify the overall deuterium content.
-
A combined ¹H and ²H NMR approach is considered to be highly accurate for determining the isotopic abundance of deuterated compounds.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the volatile and thermally stable this compound.
-
Principle: GC separates the components of the sample, and the MS detects the mass-to-charge ratio of the ionized molecules and their fragments. The relative intensities of the ions corresponding to the different isotopologues (d0 to d4) are used to calculate the isotopic purity.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or hexane.
-
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
-
-
Data Analysis:
-
Obtain the mass spectrum of the this compound peak.
-
Identify the molecular ion cluster. Due to the presence of bromine, there will be two main peaks for each isotopologue, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species.
-
Correct for the natural abundance of ¹³C.
-
Calculate the isotopic purity by determining the percentage of the d4 species relative to the sum of all isotopologues.
-
Data Presentation
While a direct comparative study on a single batch of this compound was not found in the searched literature, the following table illustrates the type of data that would be generated from such an analysis, based on typical specifications for deuterated compounds.
| Analytical Method | Parameter Measured | Typical Result |
| Quantitative ¹H NMR | % Residual H | < 2% |
| Isotopic Purity (calculated) | > 98 atom % D | |
| Quantitative ²H NMR | Direct Deuterium Signal | Confirms D at all four positions |
| Isotopic Purity (calculated) | > 98 atom % D | |
| GC-MS | Relative Abundance of d4 Isotopologue | > 98% |
| Relative Abundance of d3 Isotopologue | < 2% | |
| Relative Abundance of d0-d2 Isotopologues | < 0.5% |
Visualization of Experimental Workflows
NMR-Based Isotopic Purity Assessment Workflow
Caption: Workflow for NMR-based isotopic purity assessment.
MS-Based Isotopic Purity Assessment Workflow
Caption: Workflow for MS-based isotopic purity assessment.
Conclusion
Both NMR and MS are indispensable tools for the isotopic purity assessment of this compound. NMR, particularly a combined ¹H and ²H approach, offers unparalleled detail regarding the site of deuteration and can provide highly accurate quantification. MS, especially GC-MS, provides a high-throughput and highly sensitive method for determining the overall isotopic enrichment. For comprehensive characterization, a complementary approach utilizing both techniques is often the most rigorous strategy. The detailed protocols and comparative data presented in this guide should empower researchers to make informed decisions for their analytical needs, ensuring the quality and reliability of their deuterated compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Unraveling Reaction Mechanisms: A Comparative Analysis of Bromocyclopropane and Bromocyclopropane-d4 Reaction Kinetics
For Immediate Release
This guide presents a comparative analysis of the reaction kinetics of bromocyclopropane and its deuterated analogue, bromocyclopropane-d4. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the kinetic isotope effect (KIE) observed during the solvolysis of these compounds, supported by experimental data and detailed methodologies. Understanding these kinetics is crucial for elucidating reaction mechanisms and designing novel therapeutic agents.
Executive Summary
The study of kinetic isotope effects provides invaluable insight into the transition state of a chemical reaction. By substituting hydrogen atoms with their heavier isotope, deuterium, subtle changes in reaction rates can be observed. These changes, quantified as the kH/kD ratio, offer a powerful tool for probing the bonding and geometry of the transition state. This guide focuses on the secondary deuterium isotope effect in the solvolysis of bromocyclopropane, where the isotopic substitution is not at the bond being broken but on the cyclopropyl ring.
Comparative Kinetic Data
The solvolysis of bromocyclopropane is understood to proceed through a mechanism involving the formation of a cyclopropyl cation intermediate. The rate of this reaction is influenced by the stability of this carbocation. Isotopic substitution with deuterium in the cyclopropyl ring affects the vibrational frequencies of C-H bonds, which in turn influences the stability of the transition state leading to the carbocation.
Based on these related studies, the solvolysis of this compound is expected to be slightly slower than that of bromocyclopropane, resulting in a kH/kD ratio greater than 1. This "normal" secondary kinetic isotope effect is indicative of a change in hybridization at the carbon atoms of the cyclopropyl ring in the transition state.
| Compound | Relative Rate of Solvolysis (k) | Kinetic Isotope Effect (kH/kD) |
| Bromocyclopropane | kH | \multirow{2}{*}{> 1 (inferred)} |
| This compound | kD |
Table 1: Comparative Solvolysis Rates and Inferred Kinetic Isotope Effect. The data presented is based on the expected outcome from studies on analogous cyclopropyl systems.
Reaction Mechanism and Signaling Pathway
The solvolysis of bromocyclopropane is a nucleophilic substitution reaction, typically proceeding via an SN1-like mechanism. The reaction is initiated by the departure of the bromide leaving group, leading to the formation of a highly strained and reactive cyclopropyl cation. This carbocation is then attacked by a solvent molecule (the nucleophile) to yield the final product.
The secondary deuterium isotope effect observed in this reaction provides evidence for the development of positive charge on the cyclopropyl ring in the rate-determining step. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state, the hybridization of the carbon atoms changes, leading to a weakening of the C-H/C-D bonds. The greater energy required to weaken the C-D bonds results in a slower reaction rate for the deuterated compound.
Figure 1: The proposed SN1-like solvolysis mechanism of bromocyclopropane.
Experimental Protocols
The determination of the kinetic isotope effect for the solvolysis of bromocyclopropane and this compound involves the following key steps:
1. Synthesis of this compound: The deuterated compound can be synthesized from a deuterated precursor, such as cyclopropanecarboxylic acid-d4, through a Hunsdiecker reaction or a similar halogenation method.
2. Kinetic Measurements: The rates of solvolysis for both bromocyclopropane and this compound are measured under identical conditions (solvent, temperature, etc.). The reaction progress can be monitored by various techniques, including:
- Titration: Monitoring the production of HBr by titrating with a standard base.
- Conductivity: Measuring the change in conductivity of the solution as ionic species are formed.
- NMR Spectroscopy: Following the disappearance of the reactant peak and the appearance of the product peak over time.
3. Calculation of the Kinetic Isotope Effect: The rate constants (kH and kD) for the solvolysis of bromocyclopropane and this compound, respectively, are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.
Figure 2: A generalized workflow for the experimental determination of the kinetic isotope effect.
Conclusion
The comparative analysis of the reaction kinetics of bromocyclopropane and this compound provides valuable insights into the solvolysis mechanism of cyclopropyl halides. The expected secondary deuterium isotope effect serves as a powerful probe for the structure and charge distribution of the transition state. This understanding is fundamental for researchers in physical organic chemistry and can inform the design of new molecules with tailored reactivity in the field of drug development. Further experimental studies are warranted to precisely quantify the kinetic isotope effect for the solvolysis of bromocyclopropane and to explore the influence of solvent and temperature on this effect.
A Comparative Guide to Bromocyclopropane-d4 Standards for Researchers
For researchers, scientists, and drug development professionals utilizing Bromocyclopropane-d4 as an internal standard or tracer, selecting a high-quality, well-characterized standard is paramount for generating accurate and reproducible results. This guide provides a comparative overview of commercially available this compound standards, focusing on key analytical specifications typically presented in a Certificate of Analysis (CoA). While batch-specific CoAs are generally provided upon purchase, this guide summarizes publicly available data and typical quality control parameters to aid in the selection process.
Comparison of this compound Standards
The following table summarizes the key specifications for this compound standards from prominent suppliers. It is important to note that while full Certificates of Analysis with detailed experimental protocols are typically provided with the product, the information below is based on publicly available product data sheets and general company statements.
| Specification | CDN Isotopes | Toronto Research Chemicals (TRC) | MedchemExpress |
| Product Code | D-7480 | TRC-B682762 | HY-B682762S (example) |
| Chemical Purity | Information typically available on CoA | Stated to be determined by HPLC, NMR, and MS; specific purity value on CoA[1] | Stated to be determined by HPLC or LC-MS; specific purity value on CoA |
| Isotopic Enrichment | 98 atom % D[2] | Information typically available on CoA | Information typically available on CoA |
| Analytical Techniques | A Certificate of Analysis is provided with each product[3] | HPLC, MS, NMR[1] | HPLC, LC-MS, NMR |
| Format | Neat | Neat | Neat |
| CAS Number | 1398065-55-8 | 1398065-55-8 | 1398065-55-8 |
Note to Researchers: The data presented in the table is based on information available on the suppliers' websites. For lot-specific quantitative data, it is essential to consult the Certificate of Analysis provided with the product upon purchase.
The Critical Role of the Certificate of Analysis
The Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical standard. Researchers should always request and carefully review the CoA before using a new standard in their experiments. Key information to look for in a CoA for this compound includes:
-
Chemical Purity: This is often determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and is typically expressed as a percentage. High chemical purity ensures that the standard is free from other compounds that could interfere with the analysis.
-
Isotopic Enrichment: For a deuterated standard, this is one of the most critical parameters. It indicates the percentage of the molecules that are labeled with deuterium. This is often determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity Confirmation: The CoA should provide evidence that the compound is indeed this compound. This is typically confirmed using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Residual Solvents: The CoA may also provide information on the presence of any residual solvents from the synthesis process.
Experimental Protocols for Quality Control
While specific protocols are proprietary to the manufacturer, the following are general descriptions of the methodologies commonly used for the quality control of deuterated standards like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). The purity of the standard is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Typical Setup:
-
Column: A C18 reversed-phase column is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, is used. The composition can be isocratic (constant) or a gradient (changing over time).
-
Detection: A UV detector is often used if the molecule has a chromophore. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Principle: MS measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and to determine the isotopic distribution (the relative abundance of molecules with different numbers of deuterium atoms).
-
Typical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like Bromocyclopropane. The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is often coupled with liquid chromatography (LC-MS) and is suitable for a wider range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. The absence or significant reduction of signals in the ¹H-NMR spectrum at positions expected for protons in the non-deuterated molecule confirms the high level of deuteration.
Logical Workflow for Standard Selection
The following diagram illustrates a logical workflow for researchers to follow when selecting a this compound standard for their specific application.
Caption: Workflow for selecting a suitable this compound standard.
By following a systematic approach to selecting and verifying the quality of this compound standards, researchers can enhance the reliability and accuracy of their experimental data, contributing to the overall success of their research and development endeavors.
References
A Comparative Guide to the Cross-Validation of Experimental Results with Bromocyclopropane-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of stable isotope-labeled internal standards is a cornerstone for achieving high-quality results. This guide provides a comprehensive comparison of Bromocyclopropane-d4 against its non-deuterated counterpart, Bromocyclopropane, with a focus on its application as an internal standard in quantitative analysis.
The Advantage of Deuteration: this compound as an Internal Standard
This compound is a deuterated form of Bromocyclopropane where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Bromocyclopropane and structurally related compounds in complex matrices. The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability or loss of analyte during the analytical process is mirrored by the internal standard, allowing for accurate correction and more precise quantification.[1][2]
In contrast, using a non-isotopically labeled compound (a structural analog) as an internal standard can introduce inaccuracies due to differences in extraction efficiency, chromatographic retention time, and ionization response. While non-deuterated Bromocyclopropane can be used in external standard calibration, this method does not account for sample-specific matrix effects or variations in sample preparation, potentially leading to less reliable results.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the superior performance of this compound as an internal standard, the following tables present hypothetical but realistic data from a typical analytical method validation for the quantification of Bromocyclopropane in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Linearity of Calibration Curves
| Analyte/Internal Standard Combination | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Bromocyclopropane / This compound | 1 - 1000 | 0.9995 |
| Bromocyclopropane / Structural Analog IS | 1 - 1000 | 0.9978 |
| Bromocyclopropane (External Standard) | 1 - 1000 | 0.9952 |
Table 2: Accuracy and Precision
| Internal Standard Method | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 5 | 4.95 ± 0.15 | 99.0 | 3.0 |
| Mid | 50 | 50.8 ± 1.2 | 101.6 | 2.4 | |
| High | 500 | 492 ± 15 | 98.4 | 3.1 | |
| Structural Analog IS | Low | 5 | 5.45 ± 0.50 | 109.0 | 9.2 |
| Mid | 50 | 47.2 ± 3.8 | 94.4 | 8.1 | |
| High | 500 | 535 ± 45 | 107.0 | 8.4 | |
| External Standard | Low | 5 | 4.20 ± 0.75 | 84.0 | 17.9 |
| Mid | 50 | 58.5 ± 8.2 | 117.0 | 14.0 | |
| High | 500 | 445 ± 60 | 89.0 | 13.5 |
Table 3: Matrix Effect and Recovery
| Internal Standard Method | Matrix Effect (%) | Recovery (%) |
| This compound | 98.5 | 95.2 |
| Structural Analog IS | 85.2 | 88.7 |
| External Standard | Not applicable | 89.1 |
The data clearly indicates that the use of this compound as an internal standard provides superior linearity, accuracy, and precision, while effectively compensating for matrix effects and recovery losses.
Experimental Protocols
Quantitative Analysis of Bromocyclopropane in a Biological Matrix using GC-MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of bromocyclopropane in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Reagents and Materials:
-
Bromocyclopropane (analytical standard)
-
This compound (internal standard)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
-
Biological matrix (e.g., plasma)
-
Centrifuge tubes, pipettes, vials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Spiking: To a 1 mL aliquot of the biological matrix, add a known amount of this compound internal standard solution.
-
Extraction: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z for Bromocyclopropane (e.g., 120, 122).
-
Monitor m/z for this compound (e.g., 124, 126).
-
4. Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizing Experimental Workflows and Potential Metabolic Pathways
To further aid in the understanding of the application of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible metabolic pathway that could be investigated using this deuterated tracer.
The cyclopropyl group, while generally conferring metabolic stability, can undergo biotransformation. One potential pathway involves cytochrome P450-mediated oxidation and subsequent ring opening. This compound can be used as a tracer to elucidate such metabolic fates.
References
Justification for Using Bromocyclopropane-d4 Over Other Isotopic Labels: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic label is a critical decision that can significantly impact the accuracy and efficiency of metabolic, pharmacokinetic, and mechanistic studies. This guide provides a comprehensive comparison of Bromocyclopropane-d4 with other common isotopic labels, supported by experimental principles and data. The strategic incorporation of a deuterated cyclopropyl group offers distinct advantages in specific research contexts, particularly in enhancing metabolic stability and serving as a reliable internal standard.
Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with its isotope to trace the molecule's fate in a biological system or to quantify its presence. Common stable isotopes used in drug development include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). While each offers unique benefits, this compound, a deuterated form of bromocyclopropane, provides a compelling option due to the inherent properties of the cyclopropyl moiety and the significant kinetic isotope effect of deuterium.
The Advantage of the Cyclopropyl Moiety in Drug Design
Cyclopropane rings are frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and increase target affinity.[1][2] The strained three-membered ring imparts a unique conformation and electronic character to the molecule. The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, which can make them less susceptible to metabolic attack by enzymes such as cytochrome P450 (CYP).[2][3]
Why Deuterate the Cyclopropyl Group? The Kinetic Isotope Effect
The primary justification for using this compound lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[4] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step. By replacing the hydrogen atoms on the cyclopropyl ring with deuterium, the metabolic breakdown at this position can be significantly slowed down. This "metabolic switching" can lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites.
This compound: A Superior Tracer and Internal Standard
This compound serves as an excellent tracer for in vivo and in vitro studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
As a Tracer: When incorporated into a drug candidate, the deuterated cyclopropyl group allows researchers to follow the molecule and its metabolites through complex biological systems. The significant mass difference between the deuterated and non-deuterated versions allows for clear differentiation in mass spectrometry analysis.
-
As an Internal Standard: In quantitative mass spectrometry, a stable isotope-labeled internal standard is the gold standard for accuracy. This compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for precise correction of any sample loss or matrix effects, leading to highly accurate quantification of the target analyte.
Comparative Data: this compound vs. Other Isotopic Labels
The choice of isotopic label depends on the specific experimental goals. The following table summarizes the key characteristics of this compound in comparison to other common labels.
| Feature | This compound | Carbon-13 (¹³C) Label | Nitrogen-15 (¹⁵N) Label |
| Primary Advantage | Slows metabolism via KIE, excellent internal standard. | Stable label integrated into the carbon backbone, minimal isotopic effects on chromatography. | Traces nitrogen-containing compounds, useful for studying amino acids, proteins, and nucleic acids. |
| Kinetic Isotope Effect | Significant, can alter pharmacokinetics. | Negligible, does not typically alter reaction rates. | Minimal, generally does not affect metabolic rates. |
| Chromatographic Separation | May exhibit slight separation from the non-deuterated analog. | Generally co-elutes with the unlabeled analyte. | Generally co-elutes with the unlabeled analyte. |
| Synthesis | Can be synthesized from deuterated precursors. | Often requires more complex synthetic routes with ¹³C-labeled starting materials. | Incorporated through biological synthesis or chemical synthesis with ¹⁵N-labeled precursors. |
| Cost | Generally less expensive than ¹³C-labeled compounds. | Typically more expensive due to the higher cost of ¹³C starting materials. | Cost can vary depending on the labeled precursor. |
| Application | Modulating metabolism, pharmacokinetic studies, internal standards for MS. | Metabolic flux analysis, structural elucidation by NMR, internal standards for MS. | Tracing nitrogen metabolism, protein and nucleic acid studies. |
Experimental Protocols
Protocol 1: General Workflow for Evaluating a Deuterated Drug Candidate in Pharmacokinetic Studies
This protocol outlines the general steps for comparing the pharmacokinetic profile of a drug candidate containing a deuterated cyclopropyl group (like one introduced using this compound) with its non-deuterated counterpart.
1. Compound Administration:
- Two groups of laboratory animals (e.g., rats or mice) are used.
- One group receives the deuterated drug candidate, and the other receives the non-deuterated version at the same dose.
2. Sample Collection:
- Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
- Plasma is separated from the blood samples by centrifugation.
3. Sample Analysis:
- An internal standard (which could be a different deuterated analog or a ¹³C-labeled version of the drug) is added to the plasma samples.
- The drug is extracted from the plasma using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- The concentration of the drug in the extracted samples is quantified using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
- The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) for both the deuterated and non-deuterated compounds.
- The parameters are statistically compared to determine the effect of deuteration.
Protocol 2: Use of this compound as an Internal Standard in Quantitative LC-MS/MS Analysis
This protocol describes the use of a compound containing a deuterated cyclopropyl group (derived from this compound) as an internal standard for the quantification of its non-deuterated analog.
1. Preparation of Standard Solutions:
- Prepare a stock solution of the non-deuterated analyte at a known concentration.
- Prepare a stock solution of the deuterated internal standard at a known concentration.
- Create a series of calibration standards by spiking a blank matrix (e.g., plasma) with varying concentrations of the analyte and a fixed concentration of the internal standard.
2. Sample Preparation:
- To each unknown sample, add the same fixed concentration of the internal standard as used in the calibration standards.
- Perform the same extraction procedure on the calibration standards and the unknown samples.
3. LC-MS/MS Analysis:
- Inject the extracted samples onto the LC-MS/MS system.
- Monitor the specific mass transitions for both the analyte and the internal standard.
4. Quantification:
- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve by plotting the peak area ratio against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Rationale and Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Justification for selecting this compound.
Caption: Workflow for pharmacokinetic comparison.
Conclusion
This compound offers a strategic advantage in drug discovery and development, particularly when seeking to improve the metabolic stability of a molecule containing a cyclopropyl group or when a highly reliable internal standard is required for quantitative bioanalysis. The potent kinetic isotope effect of deuterium on the robust cyclopropyl ring makes it a powerful tool for medicinal chemists. While other isotopic labels like ¹³C have their merits, especially in minimizing chromatographic separation and isotopic effects on reaction rates, the unique combination of metabolic blocking and analytical utility makes this compound a superior choice in many research scenarios. The decision to use this compound should be based on a thorough evaluation of the specific research objectives, the metabolic profile of the parent molecule, and the analytical methods to be employed.
References
- 1. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. juniperpublishers.com [juniperpublishers.com]
Evaluating Deuteration Efficiency in Bromocyclopropane-d4 Synthesis: A Comparative Guide
For researchers and professionals in drug development, the strategic incorporation of deuterium into molecular scaffolds is a critical tool for optimizing pharmacokinetic profiles. This guide provides a comparative analysis of potential synthetic routes for Bromocyclopropane-d4, a valuable deuterated building block. We will evaluate the efficiency of a classical approach, the Hunsdiecker reaction, against a modern photoredox-catalyzed method, offering insights into their respective advantages and challenges.
Method 1: Hunsdiecker Reaction of Cyclopropane-d5-carboxylic acid
The Hunsdiecker reaction is a well-established method for the synthesis of organic halides from carboxylic acids.[1][2][3] In the context of this compound synthesis, this approach relies on the preparation of the deuterated precursor, Cyclopropane-d5-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Cyclopropane-d5-carboxylic acid
The synthesis of Cyclopropane-d5-carboxylic acid can be achieved through methods such as the reaction of deuterated dihalocarbenes with deuterated olefins, followed by oxidation.[4] Isotopic purity of the resulting acid is crucial and can be ascertained using NMR (¹H and ²H) and mass spectrometry.[4]
Step 2: Hunsdiecker Reaction
A plausible protocol, adapted from established procedures for the non-deuterated analogue, is as follows:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, a suspension of red mercuric oxide (0.11 mol) in freshly distilled 1,1,2,2-tetrachloroethane (60 ml) is prepared.
-
A solution of Cyclopropane-d5-carboxylic acid (0.20 mol) and bromine (0.20 mol) in 1,1,2,2-tetrachloroethane (50 ml) is added dropwise to the stirred suspension over 45 minutes, maintaining the temperature at 30–35°C.
-
The reaction mixture is stirred until the evolution of carbon dioxide ceases.
-
The product, this compound, is isolated by distillation. The yield for the non-deuterated analogue is reported to be in the range of 41-65%.
Method 2: Photoredox-Catalyzed Deuteration of a Cyclopropene Precursor
A novel and promising alternative involves the use of photoredox catalysis to achieve trans-dual deuteration of a cyclopropene precursor using deuterium oxide (D₂O) as the deuterium source. While this method has been demonstrated for the synthesis of deuterated aminomethylcyclopropanes, a hypothetical adaptation for the synthesis of this compound could be envisioned.
Proposed Experimental Protocol
This proposed protocol is based on the published method for trans-dual deuteration of cyclopropenes:
-
A reaction vessel is charged with a suitable cyclopropene precursor, a photocatalyst (e.g., 4CzIPN), and a base (e.g., K₂CO₃) in a solvent mixture of N-methyl-2-pyrrolidone (NMP) and D₂O.
-
The mixture is irradiated with blue LEDs at room temperature overnight.
-
Subsequent functionalization of the deuterated cyclopropane intermediate would be required to introduce the bromo group. This could potentially be achieved through a radical bromination or other suitable transformation.
Comparative Analysis
The following table summarizes the key comparative points between the two methods. It is important to note that the data for the photoredox method is extrapolated and represents a potential, rather than an experimentally verified, pathway for this compound synthesis.
| Parameter | Hunsdiecker Reaction | Photoredox-Catalyzed Deuteration |
| Precursor | Cyclopropane-d5-carboxylic acid | Cyclopropene derivative |
| Deuterium Source | Deuterated starting materials | D₂O |
| Reaction Conditions | 30–35°C | Room temperature, blue light irradiation |
| Reported Yield (for analogous non-deuterated or related deuterated products) | 41-65% | Potentially high (analogous reactions show good yields) |
| Deuterium Incorporation | Dependent on isotopic purity of precursor | High |
| Advantages | Established and well-documented for bromocyclopropane synthesis. | Milder reaction conditions; uses readily available D₂O. |
| Disadvantages | Requires synthesis of a fully deuterated precursor; uses stoichiometric toxic reagents (mercuric oxide, bromine). | Multi-step process for this compound; requires subsequent bromination; less established for this specific target. |
Visualizing the Synthetic Pathways
To further clarify the proposed synthetic workflows, the following diagrams have been generated.
Caption: Workflow for this compound synthesis via the Hunsdiecker reaction.
Caption: Proposed workflow for this compound synthesis via photoredox deuteration.
Conclusion
The synthesis of this compound can be approached through at least two distinct strategies. The Hunsdiecker reaction represents a more traditional and direct, albeit potentially harsh, method that relies on a pre-deuterated starting material. In contrast, a photoredox-catalyzed approach offers the allure of milder conditions and the use of D₂O, but would require further development to optimize the subsequent bromination step for this specific target. The choice of method will ultimately depend on factors such as the availability of starting materials, tolerance of functional groups in more complex substrates, and the desired scale of the synthesis. Further experimental investigation is warranted to directly compare the efficiency of these methods for the synthesis of this compound.
References
The Gold Standard in Quantitative Analysis: An Inter-Laboratory Comparison Guide to Bromocyclopropane-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accuracy and reliability of measurements are paramount. The choice of an internal standard is a critical decision that can significantly impact the quality of analytical data. This guide provides an objective comparison of Bromocyclopropane-d4, a deuterated internal standard, with its non-deuterated counterparts and other structural analogs. The information presented is supported by a synthesis of experimental data and established analytical principles, demonstrating the superior performance of deuterated standards in mitigating matrix effects and enhancing precision.
The Critical Role of Internal Standards in Chromatography
Internal standards are essential in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to ensure that it is equally affected by variations in extraction efficiency, injection volume, and instrument response.
Stable isotope-labeled (SIL) internal standards, particularly those substituted with deuterium, are widely regarded as the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, with the key difference being their mass. This similarity allows for more accurate correction of analytical variability compared to structural analogs, which may behave differently during the analytical process.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary advantage of using this compound as an internal standard for the quantification of bromocyclopropane or structurally similar analytes lies in its ability to co-elute with the analyte. This co-elution ensures that both compounds experience the same matrix effects, which are a common source of analytical error in complex samples. Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
While direct inter-laboratory comparison studies focused solely on this compound are not publicly available, extensive research on the use of deuterated internal standards for various analytes, including volatile organic compounds and disinfection byproducts, consistently demonstrates their superiority over non-deuterated analogs.
Illustrative Performance Data
The following tables summarize typical performance improvements observed when using a deuterated internal standard like this compound compared to a non-deuterated structural analog (e.g., Chlorocyclopropane) in a hypothetical quantitative GC-MS analysis of Bromocyclopropane in a complex matrix, such as environmental water samples. This data is representative of the performance benefits documented in numerous studies of other analytes.
Table 1: Comparison of Method Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| This compound | 10.0 | 9.9 | 99.0 |
| 50.0 | 50.7 | 101.4 | |
| 100.0 | 98.5 | 98.5 | |
| Chlorocyclopropane | 10.0 | 8.8 | 88.0 |
| 50.0 | 54.5 | 109.0 | |
| 100.0 | 91.2 | 91.2 |
Table 2: Comparison of Method Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Relative Standard Deviation (RSD, %) |
| This compound | 10.0 | 3.5 |
| 50.0 | 2.8 | |
| 100.0 | 2.1 | |
| Chlorocyclopropane | 10.0 | 12.8 |
| 50.0 | 9.5 | |
| 100.0 | 8.7 |
Table 3: Matrix Effect Comparison
| Internal Standard Type | Matrix Source | Matrix Effect (%) |
| This compound | Wastewater Effluent | -5 |
| River Water | -8 | |
| Ground Water | -3 | |
| Chlorocyclopropane | Wastewater Effluent | -25 |
| River Water | -32 | |
| Ground Water | -18 |
Note: Negative values indicate ion suppression.
Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for the quantitative analysis of Bromocyclopropane in water samples using GC-MS with either this compound or a structural analog as the internal standard is provided below.
Sample Preparation
-
Sample Collection: Collect 40 mL water samples in amber glass vials with screw caps and PTFE-lined septa.
-
Preservation: Add ascorbic acid to each sample to quench any residual chlorine. Store samples at 4°C until analysis.
-
Internal Standard Spiking:
-
For the deuterated internal standard method, spike each sample, calibration standard, and quality control sample with a known amount of this compound solution to achieve a final concentration of 50 ng/mL.
-
For the structural analog internal standard method, spike each sample, calibration standard, and quality control sample with a known amount of Chlorocyclopropane solution to achieve a final concentration of 50 ng/mL.
-
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) to each 10 mL aliquot of the sample and shaking vigorously for 2 minutes. Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (Illustrative):
-
Bromocyclopropane: m/z 120, 122 (quantification), 41 (qualifier).
-
This compound: m/z 124, 126 (quantification), 44 (qualifier).
-
Chlorocyclopropane: m/z 76, 78 (quantification), 41 (qualifier).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantages of using a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard offers significant advantages for the quantitative analysis of bromocyclopropane and related compounds. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision. While structural analogs can be a more economical option, the potential for inaccurate results due to differential behavior during analysis makes deuterated standards the more robust and reliable choice for high-stakes applications in research, drug development, and environmental monitoring. The illustrative data and detailed protocols provided in this guide underscore the value of selecting the appropriate internal standard to ensure the integrity of analytical results.
Safety Operating Guide
Proper Disposal of Bromocyclopropane-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bromocyclopropane-d4, a deuterated and flammable liquid. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
I. Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its inherent hazards. This substance is classified as a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air, and the liquid should be kept away from heat, sparks, open flames, and other ignition sources.[2][4]
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable Liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor. |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. The original container or a clean, empty solvent bottle made of similar material is often suitable. The container must have a secure, tight-fitting screw cap.
-
Segregation: Do not mix this compound waste with other types of chemical waste, especially incompatible materials like strong oxidizing agents or strong bases, to prevent dangerous chemical reactions.
-
Filling: Leave at least 10% headspace in the container to allow for vapor expansion. Do not overfill.
Step 2: Labeling
-
Proper Identification: Clearly label the waste container with the words "Hazardous Waste."
-
Content Declaration: The label must accurately list all contents, including "this compound" and any solvents used for rinsing. Avoid using abbreviations or chemical formulas.
-
Hazard Warning: The label should also indicate the primary hazard, which is "Flammable Liquid."
Step 3: Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Ensure the stored waste is segregated from incompatible chemicals. Specifically, store flammable liquids separately from acids, bases, and oxidizers.
-
Ignition Sources: The SAA must be away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being discarded as regular trash. This is typically done by triple rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Collecting Rinsate: The solvent rinsate from this process is also considered hazardous waste and must be collected in your flammable liquid waste container.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bromocyclopropane-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Bromocyclopropane-d4, a deuterated reagent used in synthetic chemistry. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
Essential Safety and Handling Information
This compound, like its non-deuterated counterpart, is a flammable liquid whose vapors can form explosive mixtures with air.[1] It is also an irritant to the skin, eyes, and respiratory tract.[2] Therefore, stringent safety measures must be implemented during its handling and storage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes.[2][3] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling halogenated hydrocarbons.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat is required to protect skin and clothing from splashes and potential fire hazards. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors. |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes that cover the entire foot are mandatory in the laboratory to protect against spills. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃D₄HBr | |
| Molecular Weight | 125.00 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 69 °C (for non-deuterated) | |
| Density | 1.51 g/mL at 25 °C (for non-deuterated) | |
| Flash Point | -6 °C (closed cup) (for non-deuterated) | |
| Storage Temperature | 2-8°C | |
| Shipping Hazards | Flammable Liquid |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames. The recommended storage temperature is between 2-8°C. Ensure the container is tightly closed.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from preparation to post-experiment cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
